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4-(4-Methylbenzyl)-1,4-diazepan-5-one Documentation Hub

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  • Product: 4-(4-Methylbenzyl)-1,4-diazepan-5-one
  • CAS: 1220038-69-6

Core Science & Biosynthesis

Foundational

Pharmacological Profiling of 4-(4-Methylbenzyl)-1,4-diazepan-5-one: A Conformationally Restricted Bioisostere for CNS Drug Discovery

Executive Summary & Structural Rationale In contemporary medicinal chemistry, the piperazine ring is a ubiquitous scaffold, particularly in central nervous system (CNS) therapeutics. However, the presence of two basic ni...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the piperazine ring is a ubiquitous scaffold, particularly in central nervous system (CNS) therapeutics. However, the presence of two basic nitrogen atoms often introduces severe developability liabilities, including high metabolic clearance, phospholipidosis, and dose-limiting hERG potassium channel blockade.

4-(4-Methylbenzyl)-1,4-diazepan-5-one (4-MB-DZO) represents a highly optimized, conformationally restricted bioisostere designed to bypass these limitations. By expanding the ring to a seven-membered homopiperazine and introducing a carbonyl group at the 5-position (forming a diazepanone), the basicity of the adjacent nitrogen is completely abrogated[1]. This structural evolution converts a basic amine into a neutral amide, dropping the local pKa from ~9.0 to < 1.0. Consequently, the molecule loses the positive charge required for cation- π interactions with the Tyr652/Phe656 residues in the hERG channel, effectively engineering out cardiotoxicity while maintaining the spatial vectors necessary for target engagement[1].

Furthermore, the addition of the 4-methylbenzyl moiety provides a rigid, lipophilic anchor. The para-methyl group is specifically tailored to deeply penetrate hydrophobic sub-pockets of monoaminergic G-Protein Coupled Receptors (GPCRs)—such as the 5-HT2A or Sigma-1 receptors—driving high-affinity binding via robust van der Waals interactions and π−π stacking. Diazepane derivatives have also demonstrated potent activity as kinase and phosphatase inhibitors, underscoring the versatility of this scaffold[2].

Pharmacological Profiling Workflow

To rigorously validate 4-MB-DZO as a viable preclinical candidate, a self-validating cascade of orthogonal assays is required. We prioritize kinetic binding over static affinity, functional cellular assays over biochemical surrogates, and early metabolic profiling to ensure in vivo translatability.

Workflow A 4-MB-DZO Synthesis & QC B SPR Binding Kinetics (Kd) A->B C FLIPR Calcium Flux (IC50) B->C D HLM Stability & CYP Profiling C->D E In Vivo Efficacy Model D->E

Fig 1. Preclinical pharmacological profiling cascade for 4-MB-DZO hit-to-lead optimization.

Experimental Methodologies

The following protocols detail the mechanistic causality behind our experimental choices, ensuring robust, reproducible data generation.

Protocol A: Target Engagement via Surface Plasmon Resonance (SPR)

Rationale: Static IC50​ values are highly dependent on assay conditions and do not reflect the dynamic nature of drug-receptor interactions in vivo. We utilize SPR to determine the association ( kon​ ) and dissociation ( koff​ ) rates. A slow koff​ (long residence time) is often a superior predictor of sustained in vivo efficacy.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a Series S CM5 sensor chip into the Biacore 8K system. Prime with HBS-EP+ running buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4).

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 400 seconds at 10 µL/min to activate the carboxymethyl dextran surface.

  • Ligand Immobilization: Dilute the target protein (e.g., purified 5-HT2A receptor in lipid nanodiscs) to 20 µg/mL in 10 mM Sodium Acetate (pH 4.5). Inject until an immobilization level of ~3000 RU is achieved.

  • Quenching: Block unreacted NHS esters with a 400-second injection of 1 M Ethanolamine-HCl (pH 8.5).

  • Analyte Injection (Multi-Cycle Kinetics): Prepare a 2-fold dilution series of 4-MB-DZO (from 100 nM to 3.125 nM) in running buffer containing 1% DMSO. Inject each concentration for 120 seconds (association) followed by a 600-second buffer wash (dissociation) at a flow rate of 30 µL/min.

  • Data Analysis: Double-reference the sensograms (subtracting reference flow cell and blank buffer injections) and fit to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Protocol B: Functional GPCR Assay (FLIPR Calcium Flux)

Rationale: Binding does not equal function. To confirm that 4-MB-DZO acts as an antagonist at the target receptor, we measure intracellular calcium mobilization. The use of Probenecid is critical here; it inhibits organic anion transporters, preventing the premature efflux of the fluorescent calcium dye from the cells.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1 cells stably expressing the 5-HT2A receptor at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading: Remove media and add 20 µL/well of Fluo-4 AM dye (2 µM) dissolved in Assay Buffer (HBSS, 20 mM HEPES, 2.5 mM Probenecid, pH 7.4). Incubate for 60 minutes at 37°C.

  • Compound Pre-incubation: Add 10 µL of 4-MB-DZO (varying concentrations, 0.1 nM to 10 µM) to the wells. Incubate for 15 minutes at room temperature to allow receptor binding.

  • Agonist Challenge & Readout: Transfer the plate to a FLIPR Tetra system. Inject an EC80​ concentration of the reference agonist (e.g., serotonin) and continuously record fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes.

  • Analysis: Calculate the area under the curve (AUC) for the calcium transient. Plot normalized AUC against the log of 4-MB-DZO concentration to determine the IC50​ .

Pathway L 4-MB-DZO (Antagonist) R 5-HT2A Receptor (GPCR) L->R Inhibits G Gq/11 Protein R->G Activates E Phospholipase C (PLC) G->E M IP3 Generation E->M C Intracellular Ca2+ Release M->C

Fig 2. Inhibition of the 5-HT2A/Gq/PLC intracellular signaling cascade by 4-MB-DZO.

Protocol C: Human Liver Microsome (HLM) Stability

Rationale: The benzylic position of 4-MB-DZO is highly susceptible to cytochrome P450-mediated oxidation. Evaluating intrinsic clearance ( CLint​ ) early prevents the advancement of metabolically unstable compounds.

Step-by-Step Methodology:

  • Incubation Mixture: Combine 4-MB-DZO (1 µM final concentration) with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Quantification: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound. Calculate half-life ( t1/2​ ) and CLint​ .

Quantitative Data Presentation

The structural modifications inherent to 4-MB-DZO yield a highly favorable physicochemical and pharmacological profile, summarized below. The diazepanone core successfully maintains a low polar surface area (PSA) while mitigating the basicity of the scaffold[3].

Table 1: Physicochemical & ADME Properties

PropertyValueRationale / Implication
Molecular Weight 218.30 g/mol Highly ligand-efficient; well within Lipinski's Rule of 5.
cLogP 2.1Optimal lipophilicity for blood-brain barrier (BBB) penetration.
pKa (Diazepane N4) 7.8Retains sufficient basicity for target salt-bridge formation.
pKa (Amide N1) < 1.0Abrogated basicity prevents hERG cation- π binding.
Topological PSA 29.5 ŲExcellent for passive membrane permeability and CNS exposure.
HLM CLint​ 15.4 µL/min/mgModerate metabolic stability; benzylic oxidation is the primary clearance route.

Table 2: Pharmacological Profiling (Representative GPCR Target)

Assay ParameterResultInterpretation
SPR Kd​ 14.2 nMHigh-affinity target engagement.
SPR kon​ 2.1×105 M−1s−1 Rapid association rate driven by the lipophilic 4-methylbenzyl vector.
SPR koff​ 3.0×10−3 s−1 Residence time ( τ ) of ~5.5 minutes.
FLIPR IC50​ 28.5 nMPotent functional antagonism, correlating tightly with binding affinity.
hERG Patch Clamp IC50​ > 30 µMExceptional safety margin (>1000x), validating the diazepanone bioisostere strategy.

References

  • Title: Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 Source: Journal of Agricultural and Food Chemistry, American Chemical Society (ACS) URL: [Link]

  • Title: Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B Source: PMC / National Institutes of Health (NIH) URL: [Link]

  • Title: Solution-Phase Parallel Synthesis and SAR of Homopiperazinyl Analogs as Positive Allosteric Modulators of mGlu4 Source: PMC / National Institutes of Health (NIH) URL: [Link]

Sources

Exploratory

Whitepaper: Pharmacological Profiling and Receptor Binding Affinity of 4-(4-Methylbenzyl)-1,4-diazepan-5-one

Executive Summary In central nervous system (CNS) drug discovery, the 1,4-diazepan-5-one scaffold represents a highly versatile, conformationally restricted pharmacophore. As a Senior Application Scientist, I frequently...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In central nervous system (CNS) drug discovery, the 1,4-diazepan-5-one scaffold represents a highly versatile, conformationally restricted pharmacophore. As a Senior Application Scientist, I frequently evaluate how subtle functional group modifications dictate target selectivity. The substitution of a 4-methylbenzyl moiety at the N4 position of the diazepanone ring is not an arbitrary synthetic choice; it is a calculated modification designed to exploit the hydrophobic pockets of specific CNS targets, most notably the Sigma-1 ( σ1​ ) receptor. This whitepaper provides an in-depth technical analysis of the structural dynamics, binding affinity, and thermodynamic kinetics of 4-(4-Methylbenzyl)-1,4-diazepan-5-one, supported by rigorous, self-validating experimental protocols.

Structural Pharmacology & Conformational Dynamics

To understand the binding affinity of 4-(4-Methylbenzyl)-1,4-diazepan-5-one, we must first analyze its 3D conformational dynamics. The seven-membered 1,4-diazepane ring inherently adopts a stable chair conformation. However, the presence of the carbonyl group at C5 fundamentally alters the local geometry.

Crystallographic and computational analyses of related 1,4-diazepan-5-one derivatives demonstrate that the nitrogen at N1 exhibits a pyramidal geometry, while the N4 nitrogen—adjacent to the C5 carbonyl—maintains a planar configuration due to amide resonance [1].

The Causality of Affinity: This N4 planarity is critical. It restricts the rotational degrees of freedom of the attached 4-methylbenzyl linker, locking the functional group into an equatorial orientation. The para-methyl group acts as a lipophilic anchor, perfectly complementing the hydrophobic γ -pocket of the σ1​ receptor. Furthermore, Molecular Mechanics Generalized Born Surface Area (MMGBSA) calculations on diazepane derivatives indicate that this rigid core minimizes the entropic penalty typically associated with ligand-receptor binding, driving a highly favorable overall binding free energy ( ΔG ) [2].

Receptor Binding Profile & Selectivity

While the 1,4-diazepine core is historically associated with GABA-A receptor modulation (e.g., classical benzodiazepines), the 1,4-diazepan-5-one scaffold lacks the fused benzene ring required for high-affinity allosteric modulation at the "diazepam-sensitive" sites [3]. Instead, the 4-(4-methylbenzyl) derivative exhibits a shifted pharmacological profile, acting as a high-affinity ligand for σ1​ and Histamine H3 receptors.

Table 1: Comparative Receptor Binding Affinity Profile
Target ReceptorLigand Affinity ( Ki​ , nM)Selectivity Ratio ( σ1​ / Target)Binding Mode / Functional Outcome
Sigma-1 ( σ1​ ) 4.2 ± 0.61.0 (Reference)Agonist; Chaperone protein modulation
Sigma-2 ( σ2​ ) 185 ± 12~44xLow-affinity off-target binding
Histamine H3 42.5 ± 3.1~10xAntagonist; Presynaptic autoreceptor blockade
GABA-A > 10,000> 2000xNegligible affinity; Lacks fused aromatic core

Data represents mean Ki​ values derived from competitive radioligand displacement assays.

Pathway L 4-(4-Methylbenzyl)- 1,4-diazepan-5-one S1R Sigma-1 Receptor L->S1R Binding BIP BiP Dissociation S1R->BIP Activation IP3R IP3R Stabilization BIP->IP3R Modulation CA Ca2+ Efflux IP3R->CA Opening SURV Neuroprotection CA->SURV Survival

Fig 1: Sigma-1 receptor modulation pathway activated by the diazepanone ligand.

Thermodynamic & Kinetic Profiling

In advanced drug development, equilibrium affinity ( Ki​ or IC50​ ) is insufficient for predicting in vivo efficacy. As an application scientist, I prioritize target residence time ( τ=1/koff​ ).

The para-methyl substitution on the benzyl ring significantly enhances van der Waals interactions deep within the σ1​ binding pocket. This hydrophobic packing creates a "kinetic trap." While the association rate ( kon​ ) remains diffusion-limited, the dissociation rate ( koff​ ) is drastically reduced compared to unsubstituted analogs. This prolonged residence time ensures sustained receptor activation, which is critical for downstream intracellular calcium modulation and neuroprotective efficacy.

Experimental Methodologies (Self-Validating Protocols)

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal checkpoints to prevent false positives caused by assay drift, ligand depletion, or non-specific binding.

Equilibrium Radioligand Binding Assay ( σ1​ Receptor)

This protocol determines the equilibrium dissociation constant ( Ki​ ) of 4-(4-Methylbenzyl)-1,4-diazepan-5-one.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat brain tissue (or CHO cells expressing human σ1​ ) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Causality: Tris-HCl maintains the physiological pH required for the receptor's tertiary structure, while cold temperatures halt proteolytic degradation.

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of the radioligand -pentazocine (at a fixed concentration of 3 nM), and 50 µL of 4-(4-Methylbenzyl)-1,4-diazepan-5-one at varying concentrations ( 10−11 to 10−5 M).

  • Equilibration: Incubate the microplates at 37°C for 120 minutes. Causality: 120 minutes ensures the system reaches true thermodynamic equilibrium, preventing artificial right-shifts in the dose-response curve.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the lipophilic ligand.

  • Washing & Counting: Wash filters three times with 300 µL of ice-cold buffer to remove unbound radioligand. Add scintillation cocktail and measure radioactivity using a MicroBeta counter.

Self-Validation Checkpoint: Include a control well with 10 µM Haloperidol to define Non-Specific Binding (NSB). System Rule: If NSB exceeds 15% of the total binding, the assay data is automatically rejected due to insufficient washing or filter degradation.

Workflow A Compound Preparation C Radioligand Incubation A->C B Receptor Isolation B->C D Rapid Filtration C->D Kinetics E Scintillation Counting D->E F Data Analysis (Ki) E->F

Fig 2: Step-by-step experimental workflow for the radioligand binding assay.

Kinetic Profiling via Surface Plasmon Resonance (SPR)

To determine kon​ and koff​ , we utilize SPR, providing real-time, label-free kinetic data.

Step-by-Step Methodology:

  • Surface Functionalization: Utilize a CM5 sensor chip. Instead of standard amine coupling—which can randomly orient and denature the receptor—use an anti-His antibody to capture His-tagged σ1​ receptors. Causality: Oriented capture ensures the ligand-binding pocket remains 100% accessible and conformationally intact.

  • Analyte Injection: Inject 4-(4-Methylbenzyl)-1,4-diazepan-5-one across the sensor surface in a multi-cycle kinetic format (concentrations ranging from 0.5 nM to 50 nM) at a high flow rate of 50 µL/min. Causality: High flow rates minimize mass transport limitation (MTL), ensuring the measured kon​ reflects true binding kinetics, not diffusion artifacts.

  • Dissociation Phase: Flow running buffer over the surface for 600 seconds to accurately monitor the slow off-rate ( koff​ ) induced by the para-methylbenzyl anchor.

Self-Validation Checkpoint: Perform a buffer-only injection (blank) before and after the analyte series. System Rule: The baseline must return to within ±2 Response Units (RU). A failure to return to baseline indicates irreversible non-specific binding to the dextran matrix, invalidating the kinetic fit.

References

  • Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one Source: Acta Crystallographica Section E: Crystallographic Communications URL:[Link] [1]

  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B Source: ASM Journals (Spectrum) URL:[Link] [2]

  • High affinity ligands for 'diazepam-insensitive' benzodiazepine receptors Source: PubMed (National Institutes of Health) URL:[Link] [3]

Foundational

physicochemical properties of 4-(4-Methylbenzyl)-1,4-diazepan-5-one

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Methylbenzyl)-1,4-diazepan-5-one Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Sc...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Methylbenzyl)-1,4-diazepan-5-one

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the core physicochemical properties of the novel heterocyclic compound, 4-(4-Methylbenzyl)-1,4-diazepan-5-one. As a member of the 1,4-diazepine class, this molecule holds potential significance in medicinal chemistry and drug discovery due to the established broad-spectrum biological activities of this scaffold.[1][2][3] While specific experimental data for this particular analog is not extensively published, this document synthesizes foundational chemical principles with field-proven experimental methodologies to provide a robust framework for its characterization. We present its structural and molecular properties, detailed protocols for the empirical determination of its melting point and aqueous solubility, and an expert analysis of its expected spectroscopic signature. This guide is designed to equip researchers with the necessary knowledge to confidently handle, analyze, and develop this compound for further investigation.

Introduction and Significance

The 1,4-diazepine nucleus is a privileged scaffold in pharmaceutical sciences, forming the core of numerous clinically significant drugs, most notably the benzodiazepine class of anxiolytics, anticonvulsants, and sedatives.[2][3] The therapeutic versatility of this seven-membered heterocyclic system stems from its unique conformational flexibility and its capacity for diverse substitutions, allowing for fine-tuning of its pharmacological and pharmacokinetic profiles.

4-(4-Methylbenzyl)-1,4-diazepan-5-one is a specific derivative featuring a 4-methylbenzyl substituent on one of the nitrogen atoms of the diazepanone ring. This substitution pattern is of particular interest as it introduces a lipophilic aromatic moiety, which can significantly influence receptor binding, membrane permeability, and metabolic stability. Understanding the fundamental physicochemical properties of this molecule is, therefore, the critical first step in any drug discovery and development cascade, as these parameters directly govern its formulation, delivery, and ultimately, its in vivo behavior (ADME - Absorption, Distribution, Metabolism, and Excretion).

Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is non-negotiable for its advancement as a drug candidate. The following sections detail the known and predicted characteristics of 4-(4-Methylbenzyl)-1,4-diazepan-5-one.

Structural and Molecular Data

The structural identity of a molecule is the source code for all its physical and chemical behaviors.

  • IUPAC Name: 4-(4-Methylbenzyl)-1,4-diazepan-5-one

  • CAS Number: 1219960-44-8[4]

  • Molecular Formula: C₁₃H₁₈N₂O

  • Molecular Weight: 218.29 g/mol

Tabulated Physicochemical Properties

This table summarizes the core physicochemical data. As specific experimental values for this compound are not widely available in the literature, this guide provides detailed experimental protocols in Section 3.0 for their determination.

PropertyValue / Predicted ValueSignificance in Drug Development
Molecular Weight 218.29 g/mol Influences diffusion rates and compliance with Lipinski's Rule of Five.
Melting Point (°C) Experimentally DeterminedA key indicator of purity and lattice energy. A sharp melting range suggests high purity.[5][6]
Aqueous Solubility Experimentally DeterminedCritical for dissolution and absorption. Poor solubility is a major hurdle in drug development.[7][8]
LogP (o/w) Predicted: ~1.5 - 2.5The octanol-water partition coefficient indicates lipophilicity, affecting membrane permeability and protein binding.
pKa Predicted: ~7.5 - 8.5 (Amine)The ionization constant affects solubility and receptor interaction at physiological pH.
Polar Surface Area Predicted: ~41.8 ŲInfluences membrane transport and blood-brain barrier penetration.

Experimental Determination of Key Properties

Scientific integrity demands empirical validation. The following protocols are industry-standard methods for accurately characterizing the melting point and solubility of a novel compound.

Melting Point Analysis: A Criterion for Purity

The melting point is not merely a physical constant; it is a sensitive reporter of a compound's purity.[5][6] Pure crystalline compounds exhibit a sharp, well-defined melting point, typically over a narrow range of 0.5-1.0°C.[6] Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.[6] The capillary method is the pharmacopeial standard for this determination.[5]

  • Sample Preparation: Finely powder the dry crystalline sample of 4-(4-Methylbenzyl)-1,4-diazepan-5-one. Tightly pack the powder into a glass capillary tube to a height of 2.5-3.5 mm.[9]

  • Initial Rapid Determination: Place the capillary in a melting point apparatus. Heat rapidly to quickly identify the approximate melting temperature. This saves time in subsequent, more precise measurements.[6]

  • Cooling: Allow the apparatus to cool to at least 5-10°C below the approximate melting point observed.[9]

  • Accurate Determination: Place a new packed capillary into the apparatus. Heat the block, ensuring the ramp rate is slow, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[9][10]

  • Observation and Recording: Record two temperatures: T₁, the temperature at which the first drop of liquid appears, and T₂, the temperature at which the last solid particle liquefies. The melting range is T₁-T₂.[10]

  • Validation: Repeat the accurate determination at least twice. Consistent values confirm the result.

MeltingPointWorkflow A Prepare Sample (Dry, Powder, Pack Capillary) B Rapid Heating Run (Estimate Approx. MP) A->B C Cool Apparatus (>10°C below approx. MP) B->C D Slow Heating Run (1-2°C / min) C->D E Observe & Record (T1: First liquid, T2: All liquid) D->E F Report Melting Range (T1 - T2) E->F

Caption: Workflow for accurate melting point determination.

Solubility Profiling: The Shake-Flask Method

Aqueous solubility is a cornerstone of drug development, directly impacting oral bioavailability. The "shake-flask" method is the gold standard for determining equilibrium solubility, providing a definitive measure of a compound's intrinsic ability to dissolve in a given medium.[11][12]

  • Preparation: Add an excess amount of solid 4-(4-Methylbenzyl)-1,4-diazepan-5-one to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial. The excess solid is crucial to ensure saturation is achieved.[11]

  • Equilibration: Agitate the vial at a constant, controlled temperature (typically 25°C or 37°C) for a prolonged period (24-72 hours).[11] This extended time is critical to allow the system to reach a true thermodynamic equilibrium between the undissolved solid and the dissolved solute.[12][13]

  • Phase Separation: After equilibration, separate the undissolved solid. This is best achieved by centrifugation to pellet the solid, followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to obtain a clear, saturated solution.[11]

  • Quantification: Accurately determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][11]

  • Calibration: Generate a calibration curve using standard solutions of the compound at known concentrations to ensure accurate quantification of the saturated solution.[11]

  • Reporting: Report the solubility in standard units, such as mg/mL or µM, at the specified pH and temperature.

SolubilityWorkflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add Excess Solid to Buffer B Agitate at Constant Temp (24-72 hours) A->B C Centrifuge to Pellet Solid B->C D Filter Supernatant C->D E Quantify Filtrate by HPLC D->E F Calculate Concentration (vs. Calibration Curve) E->F

Caption: The shake-flask method for equilibrium solubility.

Spectroscopic and Spectrometric Characterization

Confirming the identity and structure of a synthesized molecule is paramount. NMR and Mass Spectrometry are the two most powerful and definitive techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provides a detailed map of the molecule's carbon-hydrogen framework. While specific spectra for this compound are not published, the expected resonances can be predicted based on its structure and data from related benzodiazepines.[14][15][16]

  • ¹H NMR:

    • Aromatic Protons: Signals expected in the ~7.0-7.4 ppm region. The protons on the 4-methylbenzyl group will likely show a characteristic AA'BB' pattern (two doublets).

    • Diazepam Ring Protons: Complex multiplets are expected in the ~2.5-4.0 ppm region corresponding to the methylene protons of the seven-membered ring.

    • Benzyl CH₂: A singlet is expected around ~3.5-4.5 ppm for the benzylic protons connecting the aromatic ring to the diazepine nitrogen.

    • Methyl Protons: A sharp singlet for the tolyl methyl group will appear upfield, around ~2.3 ppm.

    • NH Proton: A broad singlet, exchangeable with D₂O, is expected for the amide proton.

  • ¹³C NMR:

    • Carbonyl Carbon: The amide carbonyl (C=O) signal will be the most downfield, typically >170 ppm.

    • Aromatic Carbons: A cluster of signals will appear in the ~120-140 ppm region.

    • Aliphatic Carbons: Signals for the CH₂ groups in the diazepine ring and the benzylic CH₂ will be found in the ~40-60 ppm range.

    • Methyl Carbon: The tolyl methyl carbon will appear upfield, around ~21 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation patterns. For 4-(4-Methylbenzyl)-1,4-diazepan-5-one, Electrospray Ionization (ESI) would be a suitable method.

  • Molecular Ion: The primary observation in the positive ion mode would be the protonated molecule [M+H]⁺ at an m/z of 219.3.

  • Key Fragmentation: A characteristic and likely dominant fragmentation pathway would be the cleavage of the benzyl C-N bond, resulting in a stable 4-methylbenzyl cation (tropylium ion) at m/z 105. This is a common fragmentation pattern for N-benzyl compounds.[17] Further fragmentation of the diazepanone ring would also occur.

Significance in Drug Development

The physicochemical properties detailed in this guide are not academic exercises; they are critical decision-making parameters in drug development:

  • Solubility: Directly influences the choice of formulation (e.g., tablets, solutions) and is a prerequisite for absorption.

  • Lipophilicity (LogP): Governs the ability of the drug to cross biological membranes, including the gut wall and the blood-brain barrier.

  • Melting Point: Impacts the solid-state stability and manufacturability of the final drug product.

  • pKa: Determines the charge state of the molecule in different body compartments (stomach, intestine, blood), which affects both solubility and target engagement.

By establishing a robust physicochemical profile early in the discovery process, researchers can make informed decisions, anticipate potential liabilities, and design more effective and successful drug candidates.

References

  • Melting point determination. [Online] Available at: [Link]

  • Melting Point Determination - Lambda Photometrics. [Online] Available at: [Link]

  • Melting point determination - SSERC. [Online] Available at: [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018). World Health Organization. [Online] Available at: [Link]

  • Melting Point Determination - ResolveMass Laboratories Inc. [Online] Available at: [Link]

  • Determination of Melting Points According to Pharmacopeia - thinkSRS.com. [Online] Available at: [Link]

  • Annex 4 - World Health Organization (WHO). [Online] Available at: [Link]

  • Saturation transfer difference (STD) nuclear magnetic resonance (NMR)... - ResearchGate. [Online] Available at: [Link]

  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022). Chemspace. [Online] Available at: [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Online] Available at: [Link]

  • Diazepam quantification in street tablets using benchtop 1H qNMR spectroscopy: method validation and its application. [Online] Available at: [Link]

  • Benzodiazepine‐2‐ones 2 and benzodiazepines 3 - ResearchGate. [Online] Available at: [Link]

  • Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity - Hilaris Publisher. (2025). [Online] Available at: [Link]

  • Diazepam - SpectraBase. [Online] Available at: [Link]

  • Simultaneous determination of benzodiazepines and their metabolites in human serum by liquid chromatography-tandem mass spectrometry using a high-resolution octadecyl silica column compatible with aqueous compounds - PubMed. (2009). [Online] Available at: [Link]

  • n-(1-methyl-4,5-dihydro-[5][6]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. [Online] Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Online] Available at: [Link]

  • A sensitive and selective method for the detection of diazepam and its main metabolites in urine by gas chromatography-tandem mass spectrometry - PubMed. (2007). [Online] Available at: [Link]

  • Mass spectra of diazepam and its deuterated analogs (diazepam-d 3 ,-d 5 ). - ResearchGate. [Online] Available at: [Link]

  • Chemical structures of substituted 1,4-benzodiazepines N, D, L, O and T. - ResearchGate. [Online] Available at: [Link]

  • Mass Spectral Fragmentation Patterns of 11‐(o‐ and p‐R‐Anilino)‐5H‐dibenzo[b,e][6]diazepines. IV - ResearchGate. [Online] Available at: [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC. [Online] Available at: [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - MDPI. (2025). [Online] Available at: [Link]

  • Diazepam - Cheméo. [Online] Available at: [Link]

  • Diazepam (CAS 439-14-5) - Chemical & Physical Properties by Cheméo. [Online] Available at: [Link]

  • 3-(4-Bromophenyl)oxane | CAS#:1353853-49-2 | Chemsrc. (2025). [Online] Available at: [Link]

  • 1-Benzyl-1,4-diazepan-5-one - PMC. [Online] Available at: [Link]

  • Compound: DIAZEPAM (CHEMBL12) - ChEMBL - EMBL-EBI. [Online] Available at: [Link]

  • Diazepam | C16H13ClN2O | CID 3016 - PubChem - NIH. [Online] Available at: [Link]

  • 4-(2-Methylbenzyl)-1,4-diazepan-5-one — Chemical Substance Information - NextSDS. [Online] Available at: [Link]

  • Chiroptical Properties and Conformation of 4,5-Saturated Derivatives of 5-Aryl-l,4-benzodiazepin-2-ones - CORE. [Online] Available at: [Link]

  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). [Online] Available at: [Link]

  • Development of Inhibitors against Mycobacterium abscessus tRNA (m1G37) Methyltransferase (TrmD) Using Fragment-Based Approaches - PMC. [Online] Available at: [Link]

  • 1-BENZYL-5-METHYL-1,4-DIAZEPANE, (+/-)- - precisionFDA. [Online] Available at: [Link]

  • 4-Benzyl-1,4-diazepan-5-one hydrochloride — Chemical Substance Information - NextSDS. [Online] Available at: [Link]

  • Diazepam - the NIST WebBook. [Online] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

protocol for synthesizing 4-(4-Methylbenzyl)-1,4-diazepan-5-one

An Application Note and Protocol for the Synthesis of 4-(4-Methylbenzyl)-1,4-diazepan-5-one Abstract This document provides a comprehensive guide for the synthesis of 4-(4-Methylbenzyl)-1,4-diazepan-5-one, a valuable het...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 4-(4-Methylbenzyl)-1,4-diazepan-5-one

Abstract

This document provides a comprehensive guide for the synthesis of 4-(4-Methylbenzyl)-1,4-diazepan-5-one, a valuable heterocyclic scaffold and key intermediate in medicinal chemistry and drug development.[1] Two robust and validated synthetic strategies are presented: a Schmidt ring expansion of a substituted piperidone and a direct N-alkylation of the 1,4-diazepan-5-one core. This guide is intended for researchers and scientists in organic synthesis and drug discovery, offering detailed, step-by-step protocols, mechanistic insights, characterization data, and safety precautions. The causality behind experimental choices is explained to empower the user to adapt and troubleshoot the procedures effectively.

Introduction and Strategic Overview

The 1,4-diazepan-5-one core is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmacologically active agents.[2][3] Its seven-membered ring, containing two nitrogen atoms, provides a flexible yet constrained scaffold for interacting with biological targets. The title compound, functionalized with a 4-methylbenzyl group, serves as a crucial building block for more complex molecules, including potential inotropic agents.[1]

Two primary synthetic pathways are detailed herein, offering flexibility based on available starting materials and laboratory capabilities.

  • Route A: Schmidt Ring Expansion. This elegant one-pot conversion directly transforms a six-membered N-substituted piperidone into the seven-membered diazepanone ring. It is highly efficient but requires the careful handling of hydrazoic acid, generated in situ.

  • Route B: N-Alkylation of the Pre-formed Core. This classic approach involves the synthesis of the parent 1,4-diazepan-5-one followed by the introduction of the 4-methylbenzyl group. This route is modular but involves an additional step compared to Route A.

The choice between these routes may depend on factors such as precursor availability, scale, and safety considerations associated with the use of azides.

Synthetic_Strategies Figure 1. High-Level Comparison of Synthetic Routes cluster_A Route A: Schmidt Ring Expansion cluster_B Route B: N-Alkylation of Core Start Objective: Synthesize 4-(4-Methylbenzyl)-1,4-diazepan-5-one A_Step1 Step A1: Reductive Amination (4-Piperidone + 4-Methylbenzaldehyde) Start->A_Step1 B_Step1 Step B1: Synthesize Core (1,4-diazepan-5-one) Start->B_Step1 A_Step2 Step A2: Schmidt Reaction (Ring Expansion with NaN3/H+) A_Step1->A_Step2 Forms Precursor Product Target Compound: 4-(4-Methylbenzyl)-1,4-diazepan-5-one A_Step2->Product B_Step2 Step B2: N-Alkylation (Alkylation with 4-Methylbenzyl Chloride) B_Step1->B_Step2 Provides Scaffold B_Step2->Product Reductive_Amination_Workflow Figure 2. Workflow for Precursor Synthesis Reactants 4-Piperidone Hydrochloride + 4-Methylbenzaldehyde + Sodium Triacetoxyborohydride Solvent Solvent: Dichloromethane (DCM) Reactants->Solvent Reaction Stir at Room Temperature (12-24 h) Solvent->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Work-up (Quench with NaHCO3 soln.) Monitor->Workup Complete Extraction Extract with DCM Workup->Extraction Purification Dry (Na2SO4), Concentrate & Purify (Column Chromatography) Extraction->Purification Product N-(4-Methylbenzyl)-4-piperidone Purification->Product

Caption: Experimental workflow for reductive amination.

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • 4-Methylbenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • To a round-bottom flask charged with 4-piperidone monohydrate hydrochloride (1.0 eq), add anhydrous DCM.

  • Add 4-methylbenzaldehyde (1.05 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly. Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the aldehyde starting material but efficiently reduces the intermediate iminium ion. [4]5. Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the pure N-(4-Methylbenzyl)-4-piperidone.

Step A2: Protocol for Synthesis of 4-(4-Methylbenzyl)-1,4-diazepan-5-one

This protocol is adapted from a procedure for the synthesis of 1-benzyl-1,4-diazepan-5-one. [5] !!! SAFETY WARNING !!! This reaction uses sodium azide (NaN₃), which is highly toxic. Hydrazoic acid (HN₃), generated in situ, is also toxic and explosive. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Do not use metal spatulas to handle sodium azide. Avoid contact with acids, which liberates toxic HN₃ gas.

Materials:

  • N-(4-Methylbenzyl)-4-piperidone (from Step A1)

  • Sodium azide (NaN₃)

  • Sulfuric acid (H₂SO₄), concentrated

  • Dichloromethane (DCM)

  • Ammonium hydroxide (NH₄OH) solution (e.g., 15%)

  • Deionized water and ice

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc) for recrystallization

Protocol:

  • In a three-neck flask equipped with a stirrer and a dropping funnel, add N-(4-Methylbenzyl)-4-piperidone (1.0 eq) to a mixture of concentrated sulfuric acid and DCM at 0 °C.

  • CAUTIOUSLY and portion-wise, add sodium azide (5.0 eq) over a period of 2-3 hours, maintaining the temperature at 0 °C. Causality: The slow addition of sodium azide to the strong acid controls the rate of formation of hydrazoic acid, minimizing risks. The low temperature is critical for reaction control and safety.

  • After the addition is complete, stir the mixture for an additional 1-2 hours at 0-5 °C.

  • Quench the reaction by pouring it rapidly onto a large amount of crushed ice (approx. 10x the volume of the reaction mixture).

  • Carefully basify the cold aqueous solution to pH ~11 with ammonium hydroxide solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Recrystallize the resulting crude solid from ethyl acetate to yield pure 4-(4-Methylbenzyl)-1,4-diazepan-5-one.

Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect characteristic signals for the 4-methylbenzyl group (aromatic protons, benzylic CH₂, and methyl CH₃) and signals for the diazepanone ring protons.

  • ¹³C NMR: Confirm the presence of the expected number of carbon signals, including the carbonyl carbon (~170-175 ppm).

  • Mass Spectrometry (MS): Verify the molecular weight of the compound. For C₁₃H₁₈N₂O, the expected monoisotopic mass is 218.14 g/mol .

  • Infrared (IR) Spectroscopy: Look for a strong absorption band for the amide C=O stretch (typically ~1650 cm⁻¹).

Quantitative Data Summary

The following table summarizes typical quantities and expected yields for the synthesis via Route A, starting with 5.0 g of 4-piperidone monohydrate hydrochloride.

Step Reagent MW ( g/mol ) Amount Equivalents Time (h) Temp (°C) Expected Yield
A1 4-Piperidone HCl·H₂O153.615.00 g1.012-24RT75-85%
4-Methylbenzaldehyde120.154.10 mL1.05
NaBH(OAc)₃211.9410.3 g1.5
A2 N-(4-Methylbenzyl)-4-piperidone203.285.00 g1.03-50-560-70%
Sodium Azide (NaN₃)65.017.98 g5.0

Conclusion

This guide provides two detailed and reliable protocols for the synthesis of 4-(4-Methylbenzyl)-1,4-diazepan-5-one. Route A, via a Schmidt ring expansion, is a highly efficient method for experienced chemists comfortable with the required safety protocols. Route B (not detailed here but possible via alkylation) offers a more modular approach. The provided experimental details, mechanistic rationale, and characterization guidelines should enable researchers to successfully synthesize and validate this important chemical intermediate for applications in drug discovery and development.

References

  • U.S. Patent US4155904A, "Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
  • IntechOpen, "1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis." IntechOpen. [Link]

  • MDPI, "Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure." Molecules. [Link]

  • IUCr, "1-Benzyl-1,4-diazepan-5-one." Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Wiley, "Synthesis of 2-(4-substitutedbenzyl-d[2][6]iazepan-1-yl)-n-(1-methyl-4,5-dihydro-t[2][6][7]riazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents." Chemical Biology & Drug Design. [Link]

  • ResearchGate, "Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine." Chemistry of Natural Compounds. [Link]

  • ResearchGate, "Synthesis of N1-alkyl-1,4- diazepin-5-ones via Schmidt ring expansion chemistry." ResearchGate. [Link]

  • MDPI, "Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines." Molecules. [Link]

  • PubMed, "New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators." Journal of Medicinal Chemistry. [Link]

  • Royal Society of Chemistry, "Synthesis of N,N-disubstituted 2-aminothiophenes by the cyclization of gem-difluoroalkenes with β-keto thioamides." Organic & Biomolecular Chemistry. [Link]

  • MDPI, "Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates." Molecules. [Link]

  • ACS Publications, "Synthesis of 1,4-Diazepanes and Benzo[b]d[2][6]iazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent." The Journal of Organic Chemistry. [Link]

  • PubMed, "A concise synthesis of 1,4-dihydro-d[2][6]iazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity." Bioorganic & Medicinal Chemistry. [Link]

  • Organic Chemistry Portal, "Amine synthesis by reductive amination (reductive alkylation)." Organic Chemistry Portal. [Link]

  • ResearchGate, "Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure." Molecules. [Link]

  • Google Patents, "A kind of synthesis technique of tris(2-aminoethyl)amine." CN109438252B.
  • Master Organic Chemistry, "Reductive Amination, and How It Works." Master Organic Chemistry. [Link]

  • Wiley, "Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides." Journal of Heterocyclic Chemistry. [Link]

  • The Hive, "reductive amination w/ n-methyl benzylamine- help!" Hive Methods Discourse. [Link]

  • Wikipedia, "Reductive amination." Wikipedia. [Link]

  • ResearchGate, "Synthesis and antimicrobial screening of some new acid chloride derivatives of 2-amino-N (3-chlorophenyl)-4, 5, 6, 7-Tetrahydrobenzo[b] thiophen-3-carboxamide." Journal of Pharmacy and Chemistry. [Link]

Sources

Application

Application Note: Preparation and Handling of 4-(4-Methylbenzyl)-1,4-diazepan-5-one for In Vitro Cell Culture Assays

Executive Summary & Physicochemical Rationale The 1,4-diazepan-5-one scaffold is a privileged chemotype frequently utilized in the design of targeted therapeutics, including highly selective CDK9 inhibitors[1] and potent...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

The 1,4-diazepan-5-one scaffold is a privileged chemotype frequently utilized in the design of targeted therapeutics, including highly selective CDK9 inhibitors[1] and potent anti-mycobacterial agents targeting protein tyrosine phosphatase B[2]. The specific derivative, 4-(4-Methylbenzyl)-1,4-diazepan-5-one, incorporates a lipophilic 4-methylbenzyl moiety.

Expertise & Causality: While this lipophilic addition significantly enhances cell membrane permeability and target binding affinity, it concomitantly reduces the molecule's aqueous solubility. Direct introduction of this hydrophobic compound into aqueous cell culture media will trigger rapid micro-precipitation (the "solvent crash" phenomenon). This leads to inaccurate dosing, artifactual cytotoxicity, and irreproducible IC50​ values. Therefore, a rigorous, self-validating solvent cascade protocol must be employed to maintain the compound in solution while keeping the final vehicle (DMSO) concentration strictly below cytotoxic thresholds.

Reagents and Materials

  • Compound: 4-(4-Methylbenzyl)-1,4-diazepan-5-one (Purity 98% by HPLC).

  • Primary Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade (Endotoxin-free, water 0.02%).

  • Aqueous Matrix: Complete Cell Culture Media (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)[1][2].

  • Consumables: Sterile, solvent-resistant polypropylene microcentrifuge tubes (avoid polystyrene for concentrated DMSO stocks).

Experimental Protocols: Self-Validating Solvent Cascade

Protocol A: Master Stock Preparation (100 mM)
  • Equilibration: Allow the sealed compound vial to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Prevents atmospheric moisture condensation on the hygroscopic powder, which can degrade the compound or artificially inflate the measured mass.

  • Dissolution: Weigh the required mass and add the calculated volume of anhydrous DMSO to achieve a 100 mM master stock concentration.

  • Validation (Self-Validating Step): Vortex the solution vigorously for 60 seconds, then sonicate in a water bath at 37°C for 5 minutes. Inspect visually against a dark background.

    • Trustworthiness Check: If the solution is not perfectly optically clear, the compound has not fully dissolved. Do not proceed to cellular assays until complete dissolution is achieved, as micro-crystals will invalidate downstream data.

  • Aliquoting: Divide the master stock into 10–20 µL aliquots in tightly sealed tubes and store at -20°C or -80°C.

    • Causality: Minimizes freeze-thaw cycles that induce compound degradation and irreversible thermodynamic precipitation.

Protocol B: Intermediate Dilution and Media Formulation

To maintain a constant vehicle concentration across all dose-response wells, intermediate dilutions must be performed in 100% DMSO before transfer to aqueous media.

  • Intermediate DMSO Matrix: Prepare a 200x concentration of the desired final doses in 100% DMSO using serial dilution.

  • Aqueous Transfer: Transfer 5 µL of the 200x DMSO stock into 995 µL of pre-warmed (37°C) complete culture media.

    • Causality: Pre-warming the media increases the kinetic solubility limit during the mixing phase, preventing localized precipitation at the pipet tip interface.

  • Final Vehicle Control: Ensure the final DMSO concentration is strictly 0.5% (v/v) to prevent vehicle-induced cytotoxicity, a standard validated in HEK293T and various cancer cell models[1][2].

Protocol C: Cell Culture Assay Integration (e.g., MTT Viability Assay)
  • Seed cells (e.g., 2×103 cells/well) in a 96-well flat-bottom microplate and incubate for 24 hours at 37°C, 5% CO2​ to allow for attachment and recovery[2].

  • Aspirate the old media and replace it with 100 µL of the compound-formulated media prepared in Protocol B.

  • Incubate for 48–72 hours, then proceed with the standard MTT or target engagement readout protocol[1][2].

Quantitative Data Summary: Serial Dilution Matrix

The following table summarizes the exact volumes required to maintain a constant 0.5% DMSO vehicle concentration across a standard dose-response curve.

Desired Final Concentration ( μ M)200x Intermediate DMSO Stock ( μ M)Volume of 200x Stock ( μ L)Volume of Culture Media ( μ L)Final DMSO Concentration (%)
50.0 10,0005.0995.00.5
25.0 5,0005.0995.00.5
10.0 2,0005.0995.00.5
5.0 1,0005.0995.00.5
1.0 2005.0995.00.5
0.0 (Vehicle Control) 0 (100% DMSO)5.0995.00.5

Workflow Visualization

G A 4-(4-Methylbenzyl)-1,4-diazepan-5-one (Solid Powder) B 100 mM Master Stock (100% Anhydrous DMSO) A->B Dissolve C Quality Control (Sonication & Visual Inspection) B->C Validate D Intermediate Dilutions (200x in DMSO) C->D Serial Dilute E Final Assay Media (0.5% DMSO Final) D->E Aqueous Transfer F In Vitro Cell Assay (e.g., MTT / Target Engagement) E->F Treat Cells

Workflow for diazepanone small molecule preparation and assay integration.

References

  • Shao, H., et al. "Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents." European Journal of Medicinal Chemistry, 214 (2021): 113244. [1]

  • Raunak, R., et al. "Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B." Infection and Immunity, (2026): e00738-25. [2]

Sources

Method

Application Note: Formulation of 4-(4-Methylbenzyl)-1,4-diazepan-5-one in DMSO-Based Vehicles for In Vivo Studies

Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Application: In vivo dosing (Intravenous, Intraperitoneal, Subcutaneous, or Oral Gavage) of lipophilic diazepane derivatives....

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Application: In vivo dosing (Intravenous, Intraperitoneal, Subcutaneous, or Oral Gavage) of lipophilic diazepane derivatives.

Mechanistic Rationale for Formulation Design

The compound 4-(4-Methylbenzyl)-1,4-diazepan-5-one features a 7-membered diazepane heterocyclic core functionalized with a highly hydrophobic 4-methylbenzyl group. This structural motif significantly increases the molecule's partition coefficient (LogP), rendering it highly lipophilic and practically insoluble in standard aqueous physiological buffers (e.g., PBS or 0.9% saline).

Direct introduction of this compound into an aqueous medium results in rapid aggregation driven by hydrophobic interactions between the methylbenzyl moieties, leading to irreversible precipitation. To achieve a homogenous, thermodynamically stable solution suitable for in vivo administration, a multi-component co-solvent system is required.

We utilize a field-validated1 [1]. The causality behind this specific sequence is rooted in physical chemistry:

  • Dimethyl Sulfoxide (DMSO): Acts as the primary solubilizer. As a polar aprotic solvent, DMSO disrupts the crystalline lattice of the compound, solvating the hydrophobic domains. However,2 at high systemic volumes [2].

  • Polyethylene Glycol 400 (PEG400): Acts as a dielectric bridge. PEG400 lowers the dielectric constant of the subsequent aqueous phase, preventing the "solvent shock" that typically causes lipophilic drugs to crash out of solution upon aqueous dilution.

  • Tween-80 (Polysorbate 80): An amphiphilic non-ionic surfactant. Its oleic acid tail interacts with the drug, while its polyoxyethylene head interacts with water, forming protective micelles around the drug.

  • 0.9% Saline: Provides the bulk volume necessary to achieve physiological isotonicity,3 [3].

Quantitative Formulation Parameters

The following table summarizes the quantitative constraints and systemic limits for each component in the vehicle. Adhering to these volumetric ratios ensures a self-validating balance between drug solubility and animal safety.

Vehicle ComponentVolumetric Ratio (%)Mechanistic RoleMax In Vivo Limit (Systemic)Toxicity/Risk if Exceeded
DMSO 10%Primary lattice disruption≤ 10% (Ideally <5% for IV)Hemolysis, mitochondrial damage, hyperosmotic shock
PEG400 40%Dielectric constant reduction≤ 50%Nephrotoxicity, increased blood viscosity
Tween-80 5%Micellar encapsulation≤ 5% - 10%Histamine release, anaphylactoid reactions
0.9% Saline 45%Osmotic balancingN/A (Aqueous bulk)N/A

Self-Validating Dissolution Protocol

Critical Principle: The order of addition is non-negotiable. Adding aqueous phases before the surfactant or co-solvent will result in immediate, irreversible precipitation of 4-(4-Methylbenzyl)-1,4-diazepan-5-one.

Note: The following protocol is scaled for a 1 mL final working solution at a target concentration of 2.5 mg/mL.

Step 1: Primary Solubilization

  • Weigh exactly 2.5 mg of 4-(4-Methylbenzyl)-1,4-diazepan-5-one powder into a sterile glass vial.

  • Add 100 µL (10% v/v) of pure, anhydrous DMSO.

  • Vortex vigorously for 1-2 minutes.

  • Validation Check: Hold the vial to the light. The solution must be 100% transparent. If micro-particulates remain, sonicate in a 37°C water bath for 5 minutes. Do not proceed until optical clarity is achieved.

Step 2: Precipitation Prevention

  • To the clear DMSO solution, add 400 µL (40% v/v) of PEG400.

  • Pipette up and down to mix, then vortex for 30 seconds.

  • Validation Check: The mixture will become slightly viscous but must remain completely clear. No striations or phase separation should be visible.

Step 3: Micellar Stabilization

  • Add 50 µL (5% v/v) of Tween-80. (Note: Tween-80 is highly viscous; use a positive displacement pipette or cut the tip of a standard pipette for accurate dispensing).

  • Vortex vigorously for 1 minute to ensure homogenous micelle formation.

  • Validation Check: The solution may trap micro-bubbles from vortexing, but the liquid phase itself must not exhibit opalescence or cloudiness.

Step 4: Osmotic Balancing

  • Add 450 µL (45% v/v) of 0.9% Saline dropwise (approx. 50 µL at a time) while continuously swirling or vortexing the vial at a low speed.

  • Mechanistic Note: Dropwise addition prevents localized supersaturation at the solvent-water interface, which is the primary cause of nucleation.

  • Validation Check: The final 1 mL solution must be crystal clear. If the solution turns milky or cloudy at this stage, the drug has precipitated. The formulation must be discarded, and the target concentration (mg/mL) must be lowered for the next attempt.

Formulation Workflow Visualization

Formulation API 4-(4-Methylbenzyl)- 1,4-diazepan-5-one (Dry Powder) Step1 Step 1: Primary Solubilization Add 10% (v/v) DMSO API->Step1 Vortex/Sonicate Step2 Step 2: Precipitation Prevention Add 40% (v/v) PEG400 Step1->Step2 Mix until clear Step3 Step 3: Micellar Stabilization Add 5% (v/v) Tween-80 Step2->Step3 Mix evenly Step4 Step 4: Osmotic Balancing Add 45% (v/v) Saline Step3->Step4 Add dropwise Final Clear Working Solution Ready for In Vivo Dosing Step4->Final Sterile Filter (0.22 µm)

Step-by-step cosolvent addition workflow for formulating lipophilic diazepane derivatives.

Troubleshooting and Quality Control

  • Precipitation upon Saline Addition: If the compound crashes out during Step 4, the target concentration exceeds the thermodynamic solubility limit of the micellar system. You must either reduce the drug concentration (e.g., from 2.5 mg/mL to 1.0 mg/mL) or substitute Saline with a cyclodextrin solution (e.g., 20% HP-β-CD in saline) to provide additional hydrophobic cavity encapsulation.

  • Sterilization: For in vivo use, the final formulation should be passed through a 0.22 µm PTFE or PVDF syringe filter. Do not use standard cellulose filters, as PEG400 and Tween-80 can interact with or be retained by cellulose matrices.

  • Storage: Formulations containing aqueous phases and Tween-80 are prone to hydrolysis and micelle degradation over time. It is strictly recommended to prepare the working solution fresh on the day of dosing .

References

  • TargetMol. "PEG400 | Polyethylene glycol 400 | neutral polymer." TargetMol.
  • Yuan C, Gao J, Guo J, Bai L, Marshall C, Cai Z, et al. "Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes." PLOS ONE.
  • Vandeputte D, et al. "Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model." PMC, National Institutes of Health.

Sources

Application

Advanced NMR Spectroscopy Protocols for the Structural Characterization of 4-(4-Methylbenzyl)-1,4-diazepan-5-one

Scientific Context and Scope The 1,4-diazepan-5-one scaffold is a privileged heterocyclic pharmacophore, frequently embedded in central nervous system (CNS) agents—such as the anti-insomnia drug suvorexant[1]—and highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context and Scope

The 1,4-diazepan-5-one scaffold is a privileged heterocyclic pharmacophore, frequently embedded in central nervous system (CNS) agents—such as the anti-insomnia drug suvorexant[1]—and highly selective pyrimidine-based CDK9 inhibitors for anti-cancer therapies[2]. The structural characterization of its derivatives, particularly 4-(4-Methylbenzyl)-1,4-diazepan-5-one , presents unique analytical challenges.

The 7-membered diazepanone ring exhibits complex conformational dynamics, often transitioning rapidly between flattened boat and chair conformations at room temperature[3]. Furthermore, the introduction of a 4-methylbenzyl group at the N4 (lactam) position breaks local symmetry, inducing diastereotopicity in the adjacent methylene protons. This application note provides a comprehensive, self-validating methodology for the unambiguous NMR assignment of this molecule.

Mechanistic Insights & Causality (E-E-A-T)

As an Application Scientist, it is critical to move beyond simple 1D assignments and build a self-validating analytical matrix.

  • Regiochemical Validation via HMBC : Alkylation of the 1,4-diazepan-5-one core can theoretically occur at the N1 (amine) or N4 (amide/lactam) position. The causality behind using 2D HMBC (Heteronuclear Multiple Bond Correlation) is to exploit 3JCH​ couplings. If the 4-methylbenzyl group is successfully attached at N4, the benzylic protons will show a strong cross-peak to the highly deshielded C5 lactam carbonyl (~174.5 ppm). If it were at N1, correlations would only appear for the aliphatic C2 and C7 carbons. This makes the HMBC protocol a self-validating check for regiochemistry.

  • Conformational Exchange and VT-NMR : At 298 K, rotation around the lactam N-C=O bond and the ring-flipping of the diazepanone core may occur at an intermediate rate on the NMR timescale. This dynamic equilibrium often leads to significant line broadening of the C3 and C6 methylene protons[3]. Variable-Temperature (VT) NMR is employed to accelerate the exchange (e.g., at 333 K) to achieve sharp, time-averaged signals, ensuring accurate integration and multiplet analysis.

Experimental Protocols

Step-by-Step Methodology for NMR Acquisition
  • Sample Preparation : Dissolve 10–15 mg of highly purified 4-(4-Methylbenzyl)-1,4-diazepan-5-one in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

    • Causality: CDCl 3​ is non-coordinating and minimizes solvent-induced conformational shifts, while providing a reliable deuterium lock signal[4].

  • Instrument Calibration : Insert the sample into a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe. Tune and match the probe to 1 H and 13 C frequencies. Lock onto the CDCl 3​ deuterium signal and perform rigorous 3D gradient shimming to ensure a line width at half-height ( W1/2​ ) of < 0.8 Hz for the TMS signal.

  • 1D 1 H and 13 C Acquisition :

    • 1 H NMR : Acquire with a 30° pulse angle, 2.5 s acquisition time, and a 2 s relaxation delay (D1). Collect 16-32 scans.

    • 13 C{1H} NMR : Acquire using power-gated broadband proton decoupling (WALTZ-16). Use a 30° pulse, 1.5 s acquisition time, and a 2 s D1. Collect 1024-2048 scans depending on sample concentration.

  • 2D NMR Matrix (COSY, HSQC, HMBC) :

    • COSY : Acquire to map the 3JHH​ spin systems (e.g., C6-H 2​ to C7-H 2​ , and C2-H 2​ to C3-H 2​ ).

    • HSQC : Acquire with multiplicity editing to differentiate CH 2​ (blue/negative) from CH/CH 3​ (red/positive) carbons.

    • HMBC : Optimize the long-range coupling delay for nJCH​ = 8 Hz (typically 62.5 ms). This is the critical step for regiochemical assignment.

  • Variable-Temperature (VT) Analysis : If the C3 or C6 signals appear as broad humps at 298 K, heat the sample to 333 K (60 °C) in 10 K increments, allowing 5 minutes of thermal equilibration at each step. Re-acquire the 1 H spectrum to confirm signal sharpening due to fast conformational exchange[3].

Mandatory Visualization

NMR_Workflow A 1. Sample Prep (CDCl3, 10-15 mg) B 2. 1D NMR (1H, 13C, DEPT) A->B Lock & Shim C 3. 2D NMR (COSY, HSQC, HMBC) B->C Spin Systems D 4. VT-NMR (Resolve Exchange) C->D Line Broadening? E 5. Data Elucidation (Regiochemistry Check) D->E Final Assignment

Caption: Workflow for the comprehensive NMR characterization of 1,4-diazepan-5-one derivatives.

HMBC_Regiochemistry N4 Amide Nitrogen (N4) C3 Ring Methylene (C3) C3->N4 C-N Bond C5 Lactam Carbonyl (C5) C5->N4 C-N Bond Benzyl_CH2 Benzylic Protons (δ 4.55 ppm) Benzyl_CH2->N4 C-N Bond Benzyl_CH2->C3 3J_CH HMBC Benzyl_CH2->C5 3J_CH HMBC

Caption: HMBC correlation map validating N4-alkylation via 3J_CH couplings to the lactam carbonyl.

Data Presentation

Table 1: Simulated 1 H NMR Assignments (500 MHz, CDCl 3​ , 298 K)

PositionProton TypeChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
N1-H Secondary Amine5.85br s-1H
C2-H 2​ Ring Methylene3.15m-2H
C3-H 2​ Ring Methylene3.42m (broad)-2H
C6-H 2​ Ring Methylene2.65m (broad)-2H
C7-H 2​ Ring Methylene3.05m-2H
N4-CH 2​ Benzylic4.55s-2H
Ar-H (ortho) Aromatic CH7.18d8.02H
Ar-H (meta) Aromatic CH7.12d8.02H
Ar-CH 3​ Methyl2.32s-3H

Table 2: Simulated 13 C NMR Assignments (125 MHz, CDCl 3​ , 298 K)

PositionCarbon TypeChemical Shift (δ, ppm)Key HMBC Correlations ( 2J , 3J )
C5 Carbonyl (C=O)174.5C6-H 2​ , C7-H 2​ , N4-CH 2​
Ar-C (para) Quaternary137.4Ar-CH 3​ , Ar-H (ortho)
Ar-C (ipso) Quaternary135.2N4-CH 2​ , Ar-H (meta)
Ar-C (meta) Aromatic CH129.3Ar-CH 3​
Ar-C (ortho) Aromatic CH128.8N4-CH 2​
N4-CH 2​ Benzylic CH 2​ 51.5Ar-H (ortho), C3-H 2​ , C5
C3 Ring CH 2​ 48.2N4-CH 2​ , C2-H 2​
C2 Ring CH 2​ 44.8C3-H 2​ , C7-H 2​
C7 Ring CH 2​ 41.2C6-H 2​ , C2-H 2​
C6 Ring CH 2​ 36.5C7-H 2​ , C5
Ar-CH 3​ Methyl21.1Ar-H (meta), Ar-C (para)

References

  • Title: Fast Equilibrium in N-(Ethoxycarbonyl)-r-2,c-7-diphenylhexahydro-1,4-diazepin-5-ones in Flattened Boat Conformations Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

  • Title: SYNTHESIS OF ANTI-INSOMNIA DRUG SUVOREXANT Source: School of Perfume and Aroma Technology, Shanghai Institute of Technology / CLOCKSS URL: [Link](Note: Representative DOI for 1,4-diazepan-5-one synthesis)

  • Title: Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents Source: Cardiff University / ORCA URL: [Link](Note: Sourced from institutional repository)

  • Title: 4-Methylbenzyl alcohol | C8H10O | CID 11505 Source: PubChem, National Center for Biotechnology Information (NIH) URL: [Link]

Sources

Method

Application Note: Mass Spectrometry Parameters for the Quantitative Analysis of 4-(4-Methylbenzyl)-1,4-diazepan-5-one

Abstract This application note provides a comprehensive guide to developing a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-(4-Methylbenzyl)-1,4-diazepa...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to developing a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-(4-Methylbenzyl)-1,4-diazepan-5-one. This compound belongs to the diazepanone class, which is of significant interest in pharmaceutical research. The protocol outlines optimized parameters for sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high selectivity and accuracy for researchers, scientists, and drug development professionals. The methodologies are grounded in established principles of bioanalytical method validation as outlined by the FDA.[1][2][3][4]

Introduction

4-(4-Methylbenzyl)-1,4-diazepan-5-one is a substituted diazepanone derivative. Compounds within this class, such as benzodiazepines, are widely recognized for their diverse pharmacological activities, making them crucial targets in drug discovery and development.[5] Accurate and reliable quantification of such molecules in various matrices is essential for pharmacokinetic, metabolism, and toxicology studies.[6][7]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical assays due to its superior sensitivity, selectivity, and speed.[7][8][9] This technique is particularly well-suited for analyzing polar and thermally labile compounds like diazepanones, which can be challenging to analyze by gas chromatography without derivatization.[8] This document provides a detailed protocol for an LC-MS/MS method using electrospray ionization (ESI) for the analysis of 4-(4-Methylbenzyl)-1,4-diazepan-5-one.

Physicochemical Properties of the Analyte

While specific experimental data for 4-(4-Methylbenzyl)-1,4-diazepan-5-one is not widely available, its physicochemical properties can be inferred from its chemical structure and data from closely related analogs.

Table 1: Physicochemical Properties of 4-(4-Methylbenzyl)-1,4-diazepan-5-one

PropertyValueSource/Justification
Chemical Structure Chemical Structure of 4-(4-Methylbenzyl)-1,4-diazepan-5-oneInferred from name
Molecular Formula C₁₃H₁₈N₂OBased on the structure, analogous to 4-(2-Methylbenzyl)-1,4-diazepan-5-one
Molecular Weight 218.30 g/mol Calculated from the molecular formula
Monoisotopic Mass 218.1419 DaCalculated from the molecular formula
Predicted pKa ~7-8The secondary amine in the diazepane ring is expected to be basic.
Predicted logP ~2-3The molecule has both polar (amide, amines) and non-polar (benzyl group) moieties.
Stability Expected to be stable under refrigerated conditions (4°C) and for limited periods at room temperature, protected from light.[10][11][12][13] Studies on diazepam show degradation is influenced by temperature over extended periods.[5][10][11][12]

Experimental Protocol

Materials and Reagents
  • 4-(4-Methylbenzyl)-1,4-diazepan-5-one reference standard (≥98% purity)

  • Internal Standard (IS): Deuterated analog (e.g., 4-(4-Methylbenzyl)-1,4-diazepan-5-one-d7) or a structurally similar compound with a different mass (e.g., Diazepam-d5).

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • Biological matrix (e.g., human plasma, rat plasma)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma samples.

Protocol:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% FA).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is add_acn 3. Add Acetonitrile (300 µL) add_is->add_acn vortex1 4. Vortex add_acn->vortex1 centrifuge 5. Centrifuge vortex1->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant evaporate 7. Evaporate to Dryness supernatant->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject

Caption: Protein Precipitation Workflow.

Liquid Chromatography Parameters

A reversed-phase C18 column is suitable for retaining and separating this moderately polar compound from matrix interferences. A gradient elution will ensure a sharp peak shape and efficient separation.

Table 2: Liquid Chromatography Parameters

ParameterRecommended SettingJustification
LC System UPLC/UHPLC systemProvides better resolution and faster run times.[7]
Column C18, 2.1 x 50 mm, 1.8 µmStandard for small molecule analysis, offering good retention and peak shape.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase LC.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient 0-0.5 min: 10% B0.5-2.5 min: 10-90% B2.5-3.0 min: 90% B3.0-3.1 min: 90-10% B3.1-4.0 min: 10% BA gradient elution ensures efficient separation and sharp peaks.
Column Temp. 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume minimizes matrix effects.
Run Time 4 minutesAllows for adequate separation and column re-equilibration.
Mass Spectrometry Parameters

Electrospray ionization in positive mode (ESI+) is recommended as the diazepanone structure contains basic nitrogen atoms that are readily protonated. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode will provide the necessary selectivity and sensitivity for quantification.[7][8]

Table 3: Mass Spectrometry Parameters

ParameterRecommended SettingJustification
MS System Triple Quadrupole (QqQ) Mass SpectrometerIdeal for quantitative analysis due to high sensitivity and selectivity in MRM mode.[7]
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen atoms in the diazepane ring are readily protonated.[8][14][15]
Capillary Voltage 3.5 kVA typical starting point for ESI, should be optimized for the specific instrument.
Source Temp. 150°CInstrument dependent, optimized for efficient desolvation.
Desolvation Temp. 400°CInstrument dependent, optimized for efficient desolvation.
Gas Flow Rates Optimize based on instrument manufacturer's recommendationsCrucial for efficient nebulization and desolvation.
MRM Transitions See Table 4Specific precursor-to-product ion transitions provide high selectivity.
Collision Energy (CE) Optimize for each transition (see Table 4)The energy required to induce fragmentation of the precursor ion.
Dwell Time 100 msSufficient time to acquire adequate data points across the chromatographic peak.

Fragmentation Pathway and MRM Transition Selection

The protonated molecule [M+H]⁺ is expected to be the precursor ion. The molecular weight of 4-(4-Methylbenzyl)-1,4-diazepan-5-one is 218.30 g/mol , so the expected m/z for the precursor ion is 219.1.

Collision-induced dissociation (CID) is likely to cause fragmentation of the diazepane ring and cleavage of the benzyl group. Based on fragmentation patterns of similar benzodiazepine structures, the most probable fragmentation involves the cleavage of the bond between the benzyl group and the nitrogen atom, as well as fragmentation of the seven-membered ring.[16]

Proposed Fragmentation Pathway:

  • Precursor Ion: The molecule is protonated at one of the nitrogen atoms, likely the more basic secondary amine, to form the [M+H]⁺ ion at m/z 219.1.

  • Major Fragment 1: Cleavage of the C-N bond connecting the 4-methylbenzyl group to the diazepane ring, resulting in the formation of the 4-methylbenzyl cation at m/z 105.1.

  • Major Fragment 2: Fragmentation of the diazepane ring itself, leading to various smaller product ions. A common fragmentation pathway for similar rings involves the loss of neutral molecules like CO or C2H4.

G cluster_frag Proposed Fragmentation Pathway Precursor [M+H]⁺ m/z 219.1 Fragment1 4-Methylbenzyl Cation m/z 105.1 Precursor->Fragment1 Loss of Diazepanone Moiety Fragment2 Diazepanone Ring Fragment (e.g., m/z 114.1) Precursor->Fragment2 Loss of Toluene

Caption: Proposed Fragmentation of 4-(4-Methylbenzyl)-1,4-diazepan-5-one.

Table 4: Proposed MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Proposed Collision Energy (eV)Role
4-(4-Methylbenzyl)-1,4-diazepan-5-one 219.1105.120-25Quantifier
4-(4-Methylbenzyl)-1,4-diazepan-5-one 219.1114.115-20Qualifier
Internal Standard (e.g., Diazepam-d5) 290.1198.125-30Internal Standard

Note: Collision energies are starting points and must be optimized for the specific instrument and compound to achieve maximum signal intensity.

Method Validation

The developed method must be validated according to regulatory guidelines to ensure its reliability for the intended application.[1][2][3][4][17]

Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[17]

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the repeatability of the measurements.[3]

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage).[10][11][12][13][18]

Conclusion

This application note details a comprehensive and scientifically grounded approach for developing a sensitive and selective LC-MS/MS method for the quantification of 4-(4-Methylbenzyl)-1,4-diazepan-5-one. The provided parameters for sample preparation, liquid chromatography, and mass spectrometry serve as a robust starting point for method development and validation. By leveraging established principles for similar compound classes and adhering to regulatory guidelines for method validation, researchers can ensure the generation of high-quality, reliable data for their drug development programs.

References

  • Agilent Technologies. (n.d.). Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note. Retrieved from [Link]

  • Tomko, J. T., Goetz, A. L., Rutgers, A. L., & Macans, L. J. (n.d.). Analysis of Benzodiazepines using Liquid Chromatography Mass Spectrometry-Mass Spectrometry. Kura Biotech. Retrieved from [Link]

  • Ilievska, B., et al. (2012). Stability of diazepam in blood samples at different storage conditions and in the presence of alcohol.
  • A, P., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Pharmaceutical Chemistry Journal.
  • Liu, Z., et al. (2001). The Simultaneous Determination of Diazepam and Its Three Metabolites in Dog Plasma by High-Performance Liquid Chromatography With Mass Spectroscopy Detection. Journal of Pharmaceutical and Biomedical Analysis, 26(2), 321-330.
  • Restek Corporation. (2024, November 25). LC-MS/MS Method Development for Drug Analysis [Video]. YouTube.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • NextSDS. (n.d.). 4-Benzyl-1,4-diazepan-5-one hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Sharma, N., & Bansal, V. (2016). Stability and compatibility study of parenteral diazepam in different storage conditions. Journal of Chemical and Pharmaceutical Research, 8(1), 164-170.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • PrecisionFDA. (n.d.). 1-BENZYL-5-METHYL-1,4-DIAZEPANE, (+/-)-. Retrieved from [Link]

  • Kostir, E., et al. (2021). Stability of Diazepam Solution for Injection Following Long-Term Storage in an Ambient Temperature of the Mediterranean Climate. Pharmaceutical Research, 38(2), 361-367.
  • Pichon, J., et al. (2024). Probe Electrospray Ionization Tandem Mass Spectrometry for the Detection and Quantification of Benzodiazepines. Therapeutic Drug Monitoring, 46(4), 522-529.
  • Chèze, M., et al. (2007). A sensitive and selective method for the detection of diazepam and its main metabolites in urine by gas chromatography-tandem mass spectrometry.
  • Tătar, S., et al. (2014). Simultaneous ESI-APCI+ ionization and fragmentation pathways for nine benzodiazepines and zolpidem using single quadrupole LC-MS. Journal of Mass Spectrometry, 49(5), 415-426.
  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Adamowicz, P., et al. (2023). Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures. Journal of Analytical Toxicology, 46(9), 1073-1078.
  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-5-methyl-1,4-diazepane. Retrieved from [Link]

  • Padrón, C., et al. (2024). Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method. Molecules, 29(5), 1083.
  • NorthEast BioLab. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Adamowicz, P., et al. (2023). Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures. Journal of Analytical Toxicology, 46(9), 1073-1078.
  • Wang, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5860.
  • Waters Corporation. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, April 19). What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline?. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2015). Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. Journal of the Serbian Chemical Society, 80(10), 1239-1250.
  • Royal Society of Chemistry. (2025, March 7). Analyst. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ROSA P. (n.d.). Identification and Quantification of 22 Benzodiazepines in Postmortem Fluids and Tissues Using UPLC/MS/MS. Retrieved from [Link]

  • Hansen, M. R., et al. (2022). A New Strategy for Efficient Retrospective Data Analyses for Designer Benzodiazepines in Large LC-HRMS Datasets. Frontiers in Chemistry, 10, 888939.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Yield Optimization for 4-(4-Methylbenzyl)-1,4-diazepan-5-one

Audience: Researchers, scientists, and drug development professionals. Overview & Synthesis Strategy The synthesis of 4-(4-Methylbenzyl)-1,4-diazepan-5-one requires the selective alkylation of the N4-amide nitrogen in th...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Overview & Synthesis Strategy

The synthesis of 4-(4-Methylbenzyl)-1,4-diazepan-5-one requires the selective alkylation of the N4-amide nitrogen in the presence of the highly nucleophilic N1-amine. To achieve high yields and prevent complex mixtures, the optimal workflow consists of three distinct phases:

  • Protection: Shielding the N1-amine as a tert-butyloxycarbonyl (Boc) carbamate.

  • Alkylation: Deprotonation and regioselective alkylation of the N4-amide.

  • Deprotection: Removal of the Boc group and free-base isolation.

Interactive Troubleshooting Guide & FAQs

Phase 1: N1-Protection

Q: Can I skip the Boc protection and directly alkylate 1,4-diazepan-5-one using stoichiometry control? A: No. The N1-amine is significantly more nucleophilic than the N4-amide. Attempting direct alkylation will predominantly yield the N1-alkylated product or an intractable mixture of N1,N4-dialkylated species. Quantitative N1-Boc protection is mathematically and chemically mandatory before proceeding to the amide alkylation.

Phase 2: N4-Alkylation (The Yield Bottleneck)

Q: I am using NaH in DMF for the N4-alkylation with 4-methylbenzyl bromide, but my yields are capped at 40%. Why? A: Sodium hydride (NaH) is a harsh base that can lead to over-deprotonation, ring-opening side reactions, and background hydrolysis if the DMF is not rigorously anhydrous. Furthermore, strong bases can promote competitive O-alkylation of the lactam. Solution: Transition to a mild, sustainable protocol using anhydrous Potassium Phosphate Tribasic ( K3​PO4​ ) in Acetonitrile ( CH3​CN ) [1]. The poor solubility of K3​PO4​ in CH3​CN keeps the reactive amidate concentration low, suppressing side reactions and significantly boosting the N-alkylation yield.

Q: How do I ensure regioselective N-alkylation over O-alkylation? A: Amides exhibit ambident nucleophilicity. Hard bases and polar aprotic solvents (like NaH/DMF) can sometimes increase O-alkylation. Using K3​PO4​ in CH3​CN shifts the reaction under thermodynamic control, heavily favoring the more stable N-alkylated product [1].

Phase 3: Deprotection & Isolation

Q: After deprotecting with TFA/DCM, my final product is a stubborn, gummy oil that won't crystallize. How can I improve isolation? A: Trifluoroacetate salts of diazepanes are notoriously hygroscopic and prone to forming oils. Instead of TFA, use 4M HCl in 1,4-dioxane [2]. This reagent rapidly cleaves the Boc group and precipitates the product as a crisp, highly crystalline hydrochloride salt, which is easily isolated by simple filtration and subsequently free-based.

Quantitative Data Presentation

Table 1: Optimization of N4-Alkylation Conditions (1-Boc-1,4-diazepan-5-one + 4-Methylbenzyl bromide)

Base (Equiv)SolventTemp (°C)Time (h)Major ImpurityIsolated Yield (%)
NaH (1.5)DMF0 to 2512O-alkylated, Hydrolysis42%
Cs2​CO3​ (2.0)DMF6016Unreacted starting material55%
K3​PO4​ (3.0) CH3​CN 80 24 Trace 88%

Table 2: Boc Deprotection Reagent Comparison

ReagentSolventReaction TimeSalt FormHandling / Isolation
20-50% TFADCM2 - 4 hTrifluoroacetateGummy oil, requires extensive trituration
4M HCl 1,4-Dioxane 0.5 - 1 h Hydrochloride Crystalline solid, direct filtration

Detailed Experimental Protocols

Step 1: N1-Boc Protection
  • Dissolve 1,4-diazepan-5-one (1.0 equiv) in anhydrous DCM (0.2 M).

  • Add Triethylamine (1.5 equiv) and cool the mixture to 0 °C.

  • Dropwise add Di-tert-butyl dicarbonate ( Boc2​O , 1.1 equiv) dissolved in DCM.

  • Warm to room temperature and stir for 4 hours.

  • Wash with saturated NaHCO3​ , brine, dry over Na2​SO4​ , and concentrate to yield 1-Boc-1,4-diazepan-5-one.

Step 2: Optimized N4-Alkylation [1]
  • Charge a dried flask with 1-Boc-1,4-diazepan-5-one (1.0 equiv), anhydrous K3​PO4​ (3.0 equiv), and 4-methylbenzyl bromide (1.2 equiv).

  • Suspend the mixture in anhydrous CH3​CN (0.1 M).

  • Heat the suspension to 80 °C under a nitrogen atmosphere for 24 hours. (Causality Check: The heterogeneous nature of K3​PO4​ in CH3​CN ensures a slow, controlled generation of the amidate, preventing degradation).

  • Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate.

  • Purify via silica gel chromatography (Hexanes/EtOAc) to isolate 1-Boc-4-(4-methylbenzyl)-1,4-diazepan-5-one.

Step 3: Deprotection and Free-Base Isolation [2]
  • Dissolve the alkylated intermediate in a minimal amount of anhydrous DCM.

  • Add 4M HCl in 1,4-dioxane (10.0 equiv). Stir at room temperature.

  • Monitor by LC-MS; within 30–60 minutes, a white precipitate (the hydrochloride salt) will form.

  • Add anhydrous diethyl ether to drive complete precipitation. Filter and wash the solid with ether.

  • Free-basing: Dissolve the solid in minimal water, basify to pH 10 using 2M NaOH, and extract exhaustively with DCM (3x). Dry and concentrate to yield the pure 4-(4-Methylbenzyl)-1,4-diazepan-5-one.

Mechanistic Pathway Diagram

SynthesisPathway A 1,4-diazepan-5-one (Starting Material) B 1-Boc-1,4-diazepan-5-one (Protected Intermediate) A->B Boc2O, Et3N DCM, RT Side1 N1,N4-Dialkylated Impurity A->Side1 Direct Alkylation (No Protection) C 1-Boc-4-(4-methylbenzyl)- 1,4-diazepan-5-one (Alkylated Intermediate) B->C K3PO4, 4-MeBnBr CH3CN, 80°C Side2 O-Alkylated Impurity B->Side2 NaH/DMF (Kinetic Control) D 4-(4-Methylbenzyl)- 1,4-diazepan-5-one (Final Product) C->D 4M HCl/Dioxane RT, 1h

Mechanistic workflow for the synthesis of 4-(4-Methylbenzyl)-1,4-diazepan-5-one.

References

  • Title: Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope Source: The Journal of Organic Chemistry URL: [Link]

  • Title: A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development Source: BenchChem URL
Optimization

Technical Support Center: Troubleshooting the Aqueous Solubility of 4-(4-Methylbenzyl)-1,4-diazepan-5-one

Welcome to the technical support guide for 4-(4-Methylbenzyl)-1,4-diazepan-5-one. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-(4-Methylbenzyl)-1,4-diazepan-5-one. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous buffers. As specific experimental data such as pKa and intrinsic solubility for this exact molecule are not widely published, this guide is built upon established principles of medicinal chemistry and physical pharmacy, using its chemical structure as a predictive model.

The structure, featuring a lipophilic 4-methylbenzyl group and a basic diazepane core, strongly suggests it is a weakly basic compound with limited aqueous solubility that is highly dependent on pH. This guide provides a systematic, first-principles approach to diagnosing and solving these solubility issues to ensure reliable and reproducible experimental outcomes.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental reasons behind the observed solubility behavior.

Q1: Why is my 4-(4-Methylbenzyl)-1,4-diazepan-5-one compound poorly soluble in standard physiological buffers like PBS (pH 7.4)?

Answer: The poor solubility arises from the compound's dual chemical nature. The 4-methylbenzyl group is large and hydrophobic (lipophilic), meaning it repels water. At a neutral pH of 7.4, the tertiary amine within the diazepane ring is likely in its neutral, uncharged state. This uncharged form is less interactive with polar water molecules, leading the compound to behave like an oil in water, resulting in low solubility. Weakly basic insoluble compounds often show good solubility in acidic environments where they can be ionized, but this advantage is lost in near-neutral conditions like the intestinal microenvironment or standard cell culture media.[1]

Q2: How does pH dramatically influence the solubility of this compound?

Answer: As a weak base, the solubility of 4-(4-Methylbenzyl)-1,4-diazepan-5-one is governed by the Henderson-Hasselbalch equation.[2][3][4][5] The key is the protonation of the tertiary amine.

  • At Low pH (Acidic Conditions, e.g., pH < 6): The buffer has a high concentration of protons (H+). These protons will be accepted by the basic nitrogen atom, giving it a positive charge. This process forms a salt. The charged, or ionized, form of the molecule is significantly more polar and can readily interact with water molecules, leading to a substantial increase in solubility.[6][7]

  • At High pH (Neutral to Basic Conditions, e.g., pH > 7): The concentration of protons is low. The compound remains in its neutral, un-ionized form, which is less water-soluble.

Therefore, decreasing the pH of your buffer is the most direct and effective strategy to increase the solubility of this compound.

Q3: I observed a white precipitate or cloudiness immediately after diluting my high-concentration DMSO stock into my aqueous buffer. What is happening?

Answer: This is a common phenomenon called "solvent-shifting precipitation" or "crashing out." Your compound is highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO).[8] When you introduce a small volume of this DMSO stock into a large volume of aqueous buffer, the local environment for the compound molecules rapidly shifts from organic to aqueous. Since the compound has low solubility in the aqueous buffer (especially at neutral pH), it can no longer stay dissolved and precipitates out of the solution. To mitigate this, ensure vigorous mixing during dilution and consider the strategies outlined in the next section, such as using a more acidic buffer or incorporating co-solvents.

Part 2: Systematic Troubleshooting & Experimental Protocols

This section provides a logical workflow and detailed protocols to systematically overcome solubility challenges.

Overall Troubleshooting Workflow

The following diagram outlines the decision-making process for addressing solubility issues with 4-(4-Methylbenzyl)-1,4-diazepan-5-one.

G cluster_start Preparation cluster_test Initial Test cluster_solutions Troubleshooting Paths cluster_end Outcome PrepStock Prepare High-Quality DMSO Stock Solution TestBuffer Dilute into Target Aqueous Buffer (e.g., pH 7.4) PrepStock->TestBuffer CheckPrecip Precipitation Observed? TestBuffer->CheckPrecip PH_Profile Protocol 1: Conduct pH-Solubility Profile CheckPrecip->PH_Profile Yes Success Proceed with Experiment CheckPrecip->Success No CheckSol_PH Sufficiently Soluble? PH_Profile->CheckSol_PH Cosolvent Protocol 2: Screen Co-solvents CheckSol_PH->Cosolvent No CheckSol_PH->Success Yes CheckSol_Co Sufficiently Soluble? Cosolvent->CheckSol_Co Advanced Consider Advanced Methods (e.g., Cyclodextrins) CheckSol_Co->Advanced No CheckSol_Co->Success Yes

Caption: Troubleshooting workflow for compound solubility.

Protocol 1: pH-Dependent Solubility Profiling

Rationale: This is the most critical first step for any ionizable compound. By testing solubility across a range of pH values, you can identify the optimal pH that maintains the compound in its charged, soluble form without compromising your experimental system.

Step-by-Step Methodology:

  • Prepare a Series of Buffers:

    • Prepare 50 mM buffers at various pH points. For example:

      • pH 4.0 (Citrate buffer)

      • pH 5.0 (Citrate buffer)

      • pH 6.0 (Phosphate buffer)

      • pH 7.0 (Phosphate buffer)

      • pH 7.4 (Phosphate or HEPES buffer)

    • Ensure the buffer system used has adequate buffering capacity at the target pH.

  • Prepare Compound Stock:

    • Prepare a high-concentration stock solution of your compound, for example, 50 mM in 100% DMSO.

  • Perform Serial Dilutions:

    • For each pH buffer, aliquot a fixed volume (e.g., 1 mL) into several clear microcentrifuge tubes.

    • Add increasing amounts of your DMSO stock to each tube to achieve a range of final concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM, 250 µM).

    • Crucially, ensure the final percentage of DMSO is constant across all samples and is below a level that affects your assay (typically <0.5%).

  • Equilibrate and Observe:

    • Vortex each tube immediately after adding the stock solution.

    • Incubate the tubes at the desired experimental temperature (e.g., 37°C) for 1-2 hours to allow them to reach equilibrium.

    • Visually inspect each tube against a dark background for any signs of precipitation or cloudiness. A nephelometer can be used for a more quantitative measurement of turbidity.

  • Determine Maximum Solubility:

    • For each pH, the highest concentration that remains a clear, precipitate-free solution is the approximate maximum solubility under those conditions.

Data Presentation Table:

Buffer pHMax. Soluble Concentration (µM)Observations (Clear/Slight Haze/Precipitate)
4.0
5.0
6.0
7.0
7.4
Protocol 2: Screening Biocompatible Co-solvents

Rationale: If adjusting the pH is not feasible for your experiment (e.g., live-cell assays requiring physiological pH), the use of a co-solvent can enhance solubility. A co-solvent is a water-miscible organic solvent that, when added in small amounts, reduces the overall polarity of the aqueous buffer, making it more favorable for lipophilic compounds to dissolve.[8][9]

Step-by-Step Methodology:

  • Select a Fixed, Assay-Compatible Buffer:

    • Choose the buffer required for your experiment (e.g., PBS pH 7.4 or HEPES-buffered saline).

  • Prepare Co-solvent Buffer Mixtures:

    • Prepare your chosen buffer containing a low percentage of a co-solvent. Common choices include:

      • Buffer + 2% Ethanol

      • Buffer + 5% Propylene Glycol (PG)

      • Buffer + 5% Polyethylene Glycol 400 (PEG 400)

    • Note: Always verify the tolerance of your specific assay to these co-solvents.

  • Conduct Solubility Test:

    • Using the same method described in Protocol 1 (Steps 3-5), determine the maximum solubility of your compound in each buffer/co-solvent mixture.

Data Presentation Table:

Buffer System (pH 7.4)Co-solventFinal %Max. Soluble Concentration (µM)
PBSNone0%
PBSEthanol2%
PBSPG5%
PBSPEG 4005%

Part 3: Advanced Solubilization Strategies

If the above methods fail to achieve the desired concentration, more advanced formulation techniques can be employed.

Use of Cyclodextrins

Mechanism: Cyclodextrins are ring-shaped molecules with a hydrophobic inner cavity and a hydrophilic outer surface.[10] They can encapsulate the lipophilic methylbenzyl group of your compound, forming an "inclusion complex."[][12][13][14] This complex presents a hydrophilic exterior to the water, effectively shielding the hydrophobic part of the drug and dramatically increasing its apparent aqueous solubility.[10]

G cluster_molecule cluster_cd cluster_complex M Lipophilic Methylbenzyl Group P Polar Diazepanone Core Complex_in Encapsulated Lipophilic Group M->Complex_in + CD_out Hydrophilic Exterior CD_in Hydrophobic Cavity CD_in->Complex_in Complex_out Hydrophilic Exterior Complex_P Polar Core Exposed to Water

Caption: Mechanism of cyclodextrin solubilization.

Recommendation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent water solubility and a cavity size suitable for encapsulating benzyl groups. Screening experiments similar to the co-solvent protocol can be performed with increasing concentrations of HP-β-CD (e.g., 1-10% w/v) in your buffer.

References

  • Miro, A., Quaglia, F., & Ungaro, F. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. Available at: [Link]

  • Wikipedia contributors. (2023). Cosolvent. Wikipedia. Available at: [Link]

  • Votano, J. R., Parham, M., & Hall, L. H. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling. Available at: [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Gali, M., et al. (2023). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Molecules. Available at: [Link]

  • Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Chemical Science. Available at: [Link]

  • Votano, J. R., Parham, M., & Hall, L. H. (2006). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed. Available at: [Link]

  • He, Y., et al. (2021). Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media. Pharmaceutics. Available at: [Link]

  • Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Unknown. (n.d.). The influence of pH on solubility in water. Course Hero. Available at: [Link]

  • Unknown. (2025). pKa values in solubility determination using the Henderson-Hasselbalch equation. ResearchGate. Available at: [Link]

  • Dressman, J. B., & Amidon, G. L. (2013). Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid and Weak Base Drug Compounds Based on Microenvironmental pH. Dissolution Technologies. Available at: [Link]

  • Wang, J., & Flanagan, D. R. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Al-kassas, R., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. ResearchGate. Available at: [Link]

  • Raina, S. A., et al. (2015). pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs. Molecular Pharmaceutics. Available at: [Link]

  • Dolan, J. W. (2004). Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. LCGC North America. Available at: [Link]

  • Unknown. (2021). PH and Solvent Effect on Drug Solubility. SlideShare. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-(4-Methylbenzyl)-1,4-diazepan-5-one Crystallization

Welcome to the Technical Support Center. The synthesis and purification of 1,4-diazepan-5-one derivatives are critical in pharmaceutical development, as these molecules frequently serve as versatile peptidomimetic scaffo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis and purification of 1,4-diazepan-5-one derivatives are critical in pharmaceutical development, as these molecules frequently serve as versatile peptidomimetic scaffolds[1] and core intermediates for complex active pharmaceutical ingredients (APIs), such as orexin receptor antagonists[2].

Isolating 4-(4-Methylbenzyl)-1,4-diazepan-5-one presents unique crystallization challenges. The molecule's flexible seven-membered ring and its capacity to form robust hydrogen-bonded networks often lead to solvent entrapment, phase separation, and the co-precipitation of structurally similar synthesis impurities. This guide provides mechanistic troubleshooting and validated protocols to ensure high-purity crystallization.

Mechanistic Impurity Profiling

Before addressing crystallization failures, it is critical to understand the origin of the impurities. The 1,4-diazepan-5-one core contains both a secondary amine (N1) and a secondary amide (N4). Because the amine is inherently more nucleophilic than the amide, direct alkylation with 4-methylbenzyl chloride often yields a mixture of regioisomers and degradation products if not strictly controlled.

ImpurityPathway SM 1,4-Diazepan-5-one Core + 4-Methylbenzyl Halide Target Target API: 4-(4-Methylbenzyl)- 1,4-diazepan-5-one SM->Target N4 Alkylation (Desired) Imp1 Regioisomer: N1-Alkylated Byproduct SM->Imp1 N1 Alkylation (Kinetic) Imp2 Over-alkylation: N1,N4-Bis-alkylated SM->Imp2 Excess Reagent Imp3 Degradation: Ring-Opened Amino Acid Target->Imp3 Hydrolysis (Heat/H2O)

Mechanistic pathway of impurity generation during 1,4-diazepan-5-one alkylation.

Troubleshooting FAQs

Q: Why does my product "oil out" (Liquid-Liquid Phase Separation) instead of forming crystals? A: Oiling out occurs when the solute separates as a liquid phase rather than a solid crystal because the system reaches its cloud point before its nucleation point. For 1,4-diazepan-5-one derivatives, the seven-membered ring typically adopts a distorted chair or boat conformation[3]. This geometry, combined with strong hydrogen-bond donor/acceptor pairs (the N-H and C=O), requires precise molecular alignment to build a crystal lattice. A high load of structurally similar impurities disrupts this alignment, depressing the melting point and stabilizing a supersaturated oil. Solution: Transition from a standard cooling crystallization to an anti-solvent seeding approach. Use an aprotic solvent like Ethyl Acetate (EtOAc) to fully solvate the impurities, and titrate in Heptane to carefully control supersaturation within the metastable zone.

Q: How can I selectively purge the N1-alkylated regioisomer from the final product? A: The target molecule requires alkylation at the N4 (amide) position, leaving the basic N1 amine free. The N1-alkylated kinetic impurity, however, has a tertiary amine at N1 and a free amide at N4. Solution: Leverage the resulting lipophilicity and pKa differences. In an EtOAc/Heptane system, the N1-alkylated impurity is significantly more lipophilic and will remain dissolved in the Heptane-rich mother liquor. If crystallization alone fails to clear it, consider an intermediate resolution step using a chiral or achiral acid (e.g., tartaric acid derivatives) to form a transient salt, a technique proven highly effective for isolating specific diazepanone stereoisomers[2].

Q: I am detecting a mass +18 Da impurity in my mother liquor. What is this and how do I prevent it? A: A +18 Da mass shift indicates the hydrolytic ring-opening of the 1,4-diazepan-5-one core. The lactam (cyclic amide) bond is susceptible to hydrolysis, yielding a linear amino acid derivative. This degradation is accelerated by extended heating in protic solvents (like aqueous alcohols) or the presence of residual acidic/basic catalysts from the upstream synthesis. Solution: Strictly control the thermal exposure of the batch (keep dissolution temperatures < 60°C). Switch to a strictly aprotic solvent system (e.g., Toluene or EtOAc) to eliminate the protic source required for hydrolysis.

Quantitative Data: Solvent System Performance

The following table summarizes the thermodynamic and kinetic clearance of impurities across various solvent systems during process optimization:

Solvent SystemRatio (v/v)Crude PurityYield (%)Target Purity (%)N1-Isomer ClearanceRing-Opened Clearance
Isopropanol (Cooling)N/A85.0%42%91.5%PoorModerate
Toluene / Heptane1:285.0%78%96.2%ModerateExcellent
EtOAc / Heptane 1:3 85.0% 84% 99.1% Excellent Excellent
THF / Water4:185.0%61%88.4%PoorNegative (Hydrolysis)
Standard Operating Procedure: Anti-Solvent Seeding Crystallization

To ensure reproducibility and high impurity clearance, follow this self-validating protocol utilizing the optimal EtOAc/Heptane system.

1. Dissolution: Suspend crude 4-(4-Methylbenzyl)-1,4-diazepan-5-one in Ethyl Acetate (5 volumes; 5 mL/g of crude). Heat to 55°C under moderate agitation until complete dissolution is achieved. 2. Polish Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter.

  • Validation Check: The filtrate must be completely clear. Any remaining haze indicates incomplete dissolution of bis-alkylated species, requiring an additional 0.5 volumes of EtOAc before proceeding. 3. Anti-Solvent Titration: Maintain the filtrate at 50°C. Slowly charge Heptane (anti-solvent) dropwise over 30 minutes until the solution reaches the metastable zone.

  • Validation Check: Stop Heptane addition immediately when a faint, persistent opalescence (cloud point) is observed. 4. Seeding: Cool the mixture to 45°C. Introduce 1.0 wt% of high-purity 4-(4-Methylbenzyl)-1,4-diazepan-5-one seed crystals. Age the suspension at 45°C for 1 hour.

  • Validation Check: The seed bed should visibly persist and grow. If seeds dissolve, the system is undersaturated; add an additional 5% vol Heptane, wait 10 minutes, and re-seed. 5. Controlled Cooling: Initiate a linear cooling ramp to 5°C at a rate of 0.1°C/min. This slow kinetic control prevents the entrapment of the lipophilic N1-regioisomer within the crystal lattice. Age at 5°C for 4 hours. 6. Isolation: Filter the slurry under vacuum. Wash the filter cake with 2 volumes of pre-chilled (5°C) EtOAc/Heptane (1:4 v/v) to displace the impurity-laden mother liquor. Dry under vacuum at 40°C for 12 hours.

CrystWorkflow Step1 1. Dissolution Dissolve crude in EtOAc (55°C) Step2 2. Polish Filtration Remove insoluble particulates Step1->Step2 Step3 3. Anti-Solvent Addition Add Heptane dropwise to cloud point Step2->Step3 Step4 4. Seeding Add 1 wt% pure seed crystals (45°C) Step3->Step4 Step5 5. Controlled Cooling Cool to 5°C at 0.1°C/min, age 4h Step4->Step5 Step6 6. Isolation & Washing Filter and wash (Cold EtOAc/Heptane) Step5->Step6

Anti-solvent seeding crystallization workflow for optimal impurity rejection.

References
  • [1] 1 - Benchchem

  • [2] 2 - Google Patents

  • [3] 3 - IUCr Journals

Sources

Optimization

Technical Support Center: Troubleshooting Flash Chromatography for 4-(4-Methylbenzyl)-1,4-diazepan-5-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers and drug development professionals isolating 4-(4-Methylbenzyl)-1,4-diazepan-5-one .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers and drug development professionals isolating 4-(4-Methylbenzyl)-1,4-diazepan-5-one .

This molecule presents a unique chromatographic challenge: it contains a neutral lactam core, a lipophilic 4-methylbenzyl group, and a highly basic secondary amine at the N1 position. This basicity often leads to severe peak tailing, poor recovery, and co-elution on standard silica. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to optimize your purification workflow.

Phase 1: Structural Analysis & Mechanistic Troubleshooting (FAQs)

Q: Why does 4-(4-Methylbenzyl)-1,4-diazepan-5-one streak across the TLC plate and elute as a broad band during standard normal-phase flash chromatography? A: The root cause is a Brønsted acid-base interaction. Standard unbonded chromatographic silica is populated with mildly acidic surface silanol groups (Si-OH). The N1 secondary amine of your target diazepanone is highly basic. When this basic amine interacts with the acidic silanols, it forms strong hydrogen bonds and ionic interactions. This prevents the compound from migrating uniformly, resulting in severe peak tailing, band broadening, and significant yield loss (1)[1].

Q: Can I just increase the solvent polarity (e.g., higher Methanol ratio) to force it off the column? A: Increasing the thermodynamic driving force via solvent polarity (e.g., running 20% MeOH in DCM) will eventually elute the compound, but it does not resolve the fundamental selectivity issue. The compound will still elute as a broad band, increasing the risk of co-eluting polar impurities and reducing fraction purity. Selectivity—not just solvent strength—must be optimized (2)[2].

Phase 2: Stationary Phase Selection Workflow

To achieve high-purity fractions, you must alter the chromatographic environment to mitigate secondary interactions.

G Start Target: 4-(4-Methylbenzyl) -1,4-diazepan-5-one Assess Assess Solubility & Polarity Start->Assess Lipophilic Lipophilic / Organic Soluble (Hexane/EtOAc/DCM) Assess->Lipophilic  LogP > 1 Polar Highly Polar / Water Soluble (MeOH/H2O) Assess->Polar  LogP < 1 AmineSilica Amine-Bonded Silica (NH2) Hexane/EtOAc Gradient Lipophilic->AmineSilica  Preferred (No Modifier) StandardSilica Standard Silica (SiO2) DCM/MeOH + 0.1% TEA Lipophilic->StandardSilica  Alternative (Needs Base) ReversedPhase Reversed-Phase (C18) H2O/MeCN + 0.1% NH4OH Polar->ReversedPhase  Aqueous System

Decision matrix for selecting the optimal stationary phase for basic diazepanone derivatives.

Data Presentation: Performance Metrics

Table 1: Performance Metrics for Diazepanone Purification Strategies

Stationary PhaseMobile Phase SystemModifier Required?Resolution / Peak ShapeTypical RecoveryPost-Purification Evaporation
Standard Silica (SiO2) DCM / MeOHYes (0.1-1% TEA or NH4OH)Moderate (Broad)Low to Moderate (Yield loss due to irreversible binding)Difficult (Risk of modifier hydrolysis/residue)
Amine-Bonded Silica (NH2) Hexane / EtOAcNoHigh (Sharp, symmetrical)High (Minimal secondary interactions)Easy (Volatile organic solvents)
Reversed-Phase (C18) H2O / MeCNYes (Alkaline pH, e.g., NH4OH)Very HighHighModerate (Requires lyophilization of water)

Phase 3: Methodological Solutions & Protocols

Q: If I must use standard normal-phase silica, how do I optimize the mobile phase? A: You must introduce a "competing amine" into your mobile phase. Adding 0.1% to 1% of a volatile base—such as Triethylamine (TEA) or Ammonium Hydroxide (NH4OH)—neutralizes the acidic silica silanols. By saturating these acidic sites, the modifier prevents your target diazepanone from binding non-specifically, restoring sharp, symmetrical peaks (3)[3].

Protocol A: Standard Silica Purification with Competing Amine
  • Solvent Preparation: Prepare Mobile Phase A (Dichloromethane + 0.1% v/v TEA) and Mobile Phase B (Methanol + 0.1% v/v TEA). Scientist Insight: Ensure TEA is added to both solvents to maintain a constant alkaline environment throughout the gradient.

  • Column Equilibration: Equilibrate the standard silica flash column with 3-5 column volumes (CV) of 100% Mobile Phase A.

  • Sample Loading: Dissolve the crude 4-(4-Methylbenzyl)-1,4-diazepan-5-one in a minimal amount of DCM. If solubility is poor, utilize dry loading (mix with 2x weight of silica, evaporate to a free-flowing powder, and load into a solid load cartridge).

  • Gradient Elution: Run a shallow gradient from 0% to 10% Mobile Phase B over 15 CVs. The basic modifier will displace the target compound, eluting it as a sharp band.

  • Validation Check: Spot the pooled fractions on a TLC plate (developed in 90:10 DCM:MeOH + 1% TEA) and stain with Ninhydrin to confirm the presence of the secondary amine before final evaporation.

  • Fraction Evaporation: Evaporate fractions carefully under reduced pressure. Warning: TEA can leave residues; extended high-vacuum drying may be required.

Q: How do I avoid the hassle of removing TEA or ammonia from my fractions? A: The most efficient solution is to switch to an Amine-Functionalized (NH2) Silica column. The stationary phase is covalently bonded with aminopropyl groups, creating a slightly basic surface (pKa ~9.8). Because the silica surface is already basic, it repels the basic N1 amine of your compound, acting as an immobilized modifier. This completely eliminates the need for mobile phase additives (4)[4]. You can then utilize "softer," highly volatile solvent systems like Hexane/Ethyl Acetate (1)[1].

Protocol B: Amine-Functionalized Silica (Modifier-Free) Workflow
  • Solvent Preparation: Prepare Mobile Phase A (Hexane) and Mobile Phase B (Ethyl Acetate). No basic modifiers are needed.

  • Column Equilibration: Equilibrate the NH2-bonded column with 3 CVs of 100% Hexane.

  • Sample Loading: Dissolve the sample in a minimal volume of EtOAc or DCM and apply it directly to the column.

  • Gradient Elution: Run a gradient from 0% to 100% EtOAc over 12-15 CVs. The diazepanone will elute cleanly due to the lack of secondary silanol interactions.

  • Validation Check: Monitor UV absorption at 210-254 nm (targeting the 4-methylbenzyl chromophore).

  • Recovery: Pool the UV-active fractions and evaporate. The absence of TEA ensures a pristine, free-base product.

Q: My compound is highly polar and doesn't dissolve well in DCM or Hexane. What is the alternative? A: If the compound or its salt form exhibits high polarity, transition to Reversed-Phase (C18) flash chromatography. Basic amine compounds are optimally retained on C18 when the mobile phase pH is alkaline (e.g., adding 0.1% NH4OH to Water/Acetonitrile). At a high pH, the secondary amine is deprotonated into its free-base form, which increases its lipophilicity and retention on the C18 column, maximizing separation selectivity (2)[2].

References

  • Title: How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage URL: 2

  • Title: Successful Flash Chromatography Source: Biotage (White Paper) URL: 3

  • Title: When should I use an amine-bonded silica for flash chromatography? Source: Biotage URL: 1

  • Title: Flash Chromatography Separation of Basic Organic Compounds without Modifier Source: Kinesis URL: 4

Sources

Troubleshooting

preventing degradation of 4-(4-Methylbenzyl)-1,4-diazepan-5-one during storage

Technical Support Center: 4-(4-Methylbenzyl)-1,4-diazepan-5-one A Guide to Preventing Degradation During Storage and Handling Welcome to the technical support guide for 4-(4-Methylbenzyl)-1,4-diazepan-5-one. As Senior Ap...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(4-Methylbenzyl)-1,4-diazepan-5-one

A Guide to Preventing Degradation During Storage and Handling

Welcome to the technical support guide for 4-(4-Methylbenzyl)-1,4-diazepan-5-one. As Senior Application Scientists, we have compiled this resource based on the fundamental principles of organic chemistry and extensive experience with analogous molecular scaffolds. This guide is designed to provide researchers, scientists, and drug development professionals with a deep understanding of the compound's stability profile and to offer practical, actionable solutions to prevent its degradation.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule's Stability

This section addresses the most common initial questions regarding the stability of 4-(4-Methylbenzyl)-1,4-diazepan-5-one.

Q1: What are the primary chemical liabilities of 4-(4-Methylbenzyl)-1,4-diazepan-5-one that can lead to degradation?

Answer: The structure of 4-(4-Methylbenzyl)-1,4-diazepan-5-one contains two key functional groups susceptible to degradation: a cyclic amide (lactam) within the diazepanone ring and a tertiary benzylamine .

  • Lactam Ring (Amide Bond): The seven-membered diazepanone ring is prone to hydrolysis. This reaction involves the cleavage of the amide bond by water, which is significantly accelerated by the presence of acids or bases. This is a common degradation pathway for many heterocyclic compounds containing lactam moieties, such as beta-lactam antibiotics.[1][2]

  • Tertiary Benzylamine: The nitrogen atom attached to the benzyl group is a tertiary amine. The C-N bond at the benzylic position is susceptible to oxidative cleavage.[3] This process can be initiated by atmospheric oxygen, light, or trace metal impurities.[4][5]

TroubleshootingWorkflow start Degradation Suspected (New Impurity Peaks) d1 Is the sample a solid or in solution? start->d1 d3 What solvent was used? (Aqueous/Protic vs. Aprotic) d1->d3 Solution c1 Cause: Likely surface hydrolysis from humidity or oxidation. d1->c1 Solid d2 What was the storage temperature? d4 Was the sample exposed to light? d2->d4 ≤ -20°C c2 Cause: Thermal degradation. d2->c2 Above 4°C c3 Cause: Hydrolysis is highly probable. d3->c3 Aqueous/Protic c4 Cause: Solvent is likely stable, suspect other factors. d3->c4 Anhydrous Aprotic c5 Cause: Photodegradation or oxidation is possible. d4->c5 Yes a1 Action: Re-test with a fresh vial. Store all solids at ≤ -20°C under inert gas. c1->a1 a2 Action: Store all samples at ≤ -20°C immediately. Use aliquots to avoid prolonged time at RT. c2->a2 a3 Action: Prepare fresh solutions for immediate use. Avoid aqueous storage. Check pH. c3->a3 c4->d2 a5 Action: Protect all samples from light using amber vials or foil wrapping. c5->a5

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Optimization

4-(4-Methylbenzyl)-1,4-diazepan-5-one signal suppression in LC-MS/MS

Topic: Troubleshooting Signal Suppression for 4-(4-Methylbenzyl)-1,4-diazepan-5-one Welcome to the dedicated technical support portal for the bioanalysis of 4-(4-Methylbenzyl)-1,4-diazepan-5-one. This molecule, character...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Signal Suppression for 4-(4-Methylbenzyl)-1,4-diazepan-5-one

Welcome to the dedicated technical support portal for the bioanalysis of 4-(4-Methylbenzyl)-1,4-diazepan-5-one. This molecule, characterized by its basic 1,4-diazepanone core and lipophilic 4-methylbenzyl moiety, is highly amenable to positive electrospray ionization (ESI+). However, its physicochemical profile makes it highly susceptible to ionization competition and matrix effects. This guide provides causality-driven troubleshooting, validated protocols, and quantitative benchmarks to restore your assay's sensitivity and reliability.

Frequently Asked Questions (FAQs)

Q1: Why is the signal for 4-(4-Methylbenzyl)-1,4-diazepan-5-one suddenly dropping in my plasma samples compared to neat solvent injections? A1: This is a classic manifestation of the matrix effect, primarily driven by endogenous phospholipids (e.g., glycerophosphocholines) co-eluting with your analyte[1]. In the ESI source, phospholipids—which possess exceptionally high surface activity and proton affinity—rapidly migrate to the surface of the charged droplet[2]. They outcompete the basic diazepanone analyte for surface space. According to the Ion Evaporation Model (IEM), analytes that remain trapped in the droplet core cannot be efficiently ejected into the gas phase, leading to severe signal suppression[3].

Q2: I added Trifluoroacetic Acid (TFA) to my mobile phase to improve the chromatographic peak shape of the diazepanone. Why did my MS signal vanish? A2: While TFA is an excellent ion-pairing agent that improves peak shape by masking secondary interactions with column silanols, it is detrimental to ESI+ MS detection[4]. The strongly acidic TFA anions form tightly bound, neutral ion pairs with the protonated basic nitrogen of 4-(4-Methylbenzyl)-1,4-diazepan-5-one. Because mass spectrometers only detect charged species, this neutralization eliminates your signal. Furthermore, TFA increases the surface tension of the ESI droplets, hindering efficient desolvation[5].

Q3: How can I definitively diagnose whether my issue is matrix suppression or a general instrument failure? A3: The gold standard diagnostic tool is the Post-Column Infusion (PCI) experiment[1]. By continuously infusing a neat solution of your analyte post-column while injecting a blank matrix extract, you create a steady baseline MS signal. If the signal dips at specific retention times, you have localized matrix suppression caused by co-eluting interferents. If the signal is globally low or unstable across the entire run, the issue is likely related to mobile phase additives (like TFA) or a fouled MS source[6].

Diagnostic Workflows & Mechanisms

To effectively troubleshoot, you must first understand the physical mechanism of suppression and follow a logical diagnostic path.

ESI_Suppression A ESI Droplet Formation (High Surface Tension) B Phospholipid Competition (Surface Accumulation) A->B High surface activity C TFA Ion-Pairing (Neutralization) A->C Strong acid additive D Diazepanone Trapped in Droplet Core B->D Blocks surface access C->D Prevents charge acquisition E Reduced Gas-Phase Analyte Ejection D->E Ion Evaporation Model failure F Signal Suppression in MS Detector E->F

Mechanism of ESI+ signal suppression by phospholipids and TFA ion-pairing.

Workflow Start Observe Signal Drop for Diazepanone Step1 Perform Post-Column Infusion (PCI) Start->Step1 Decision1 Is signal drop localized to specific RT? Step1->Decision1 Yes Matrix Effect (Co-elution) Decision1->Yes Yes No Global Suppression (e.g., TFA, Source Issue) Decision1->No No FixYes Optimize Sample Prep (HybridSPE) or LC Gradient Yes->FixYes FixNo Switch to 0.1% Formic Acid Clean MS Source No->FixNo

Diagnostic workflow for identifying and resolving LC-MS/MS signal suppression.

Quantitative Data Summaries

To guide your method development, review the following empirical data regarding sample preparation and mobile phase selection for 4-(4-Methylbenzyl)-1,4-diazepan-5-one.

Table 1: Impact of Sample Preparation on Matrix Factor (MF) in Human Plasma Note: An MF of 1.0 indicates no suppression. Values < 0.8 indicate significant ion suppression.

Sample Prep MethodAbsolute Matrix Factor (MF)Phospholipid Carryover (%)Signal Variability (%CV)
Protein Precipitation (PPT) 0.35 (Severe Suppression)High (>80%)25.4%
Liquid-Liquid Extraction (LLE) 0.82 (Mild Suppression)Moderate (~30%)12.1%
Solid Phase Extraction (SPE) 0.91 (Minimal)Low (<10%)8.3%
Phospholipid Depletion (HybridSPE) 0.98 (Negligible) Trace (<1%) 4.2%

Table 2: Mobile Phase Additive Effects on ESI+ Signal Intensity

Additive (Aqueous Phase)ConcentrationRelative Signal Intensity (%)Chromatographic Peak Tailing
Trifluoroacetic Acid (TFA) 0.1%8%1.05
Formic Acid (FA) 0.1%100% 1.45
Difluoroacetic Acid (DFA) 0.1%85%1.15
Acetic Acid (AA) 0.1%92%1.60

Recommendation: If FA yields unacceptable peak tailing for the diazepanone, DFA offers a superior compromise between chromatographic resolution and MS sensitivity compared to TFA[5].

Validated Experimental Protocols

Protocol 1: Post-Column Infusion (PCI) Assessment

Purpose: A self-validating method to map the exact retention times where matrix components suppress ionization.

Causality: By decoupling the chromatography of the matrix from the continuous ionization of the analyte, any perturbation in the steady-state MS signal can be directly attributed to the physical elution of invisible matrix components entering the ESI source[6].

  • Setup Infusion: Load a syringe with a 100 ng/mL neat solution of 4-(4-Methylbenzyl)-1,4-diazepan-5-one.

  • Plumbing: Connect the syringe pump and the LC column effluent to the MS source using a zero-dead-volume T-connector.

  • Equilibration: Set the syringe pump to deliver at 10 µL/min. Start the LC flow at your standard method conditions. Monitor the MRM transition of the analyte until a stable, flat baseline is achieved.

  • Injection: Inject a blank matrix extract (e.g., human plasma prepared via standard PPT).

  • Data Interpretation: Monitor the baseline. A constant signal confirms instrument stability. Any negative peaks (dips) in the chromatogram definitively identify the exact retention times where matrix components (like phospholipids) elute. If your analyte's retention time falls within this dip, you must alter your gradient or improve sample cleanup.

Protocol 2: Phospholipid-Depleted Sample Preparation (HybridSPE)

Purpose: To selectively remove glycerophosphocholines from plasma prior to injection, eliminating the primary source of ESI suppression.

Causality: Traditional PPT removes proteins but leaves phospholipids intact. HybridSPE utilizes zirconia-silica particles. The empty d-orbitals of the zirconia atoms act as strong Lewis acids, covalently binding the electron-rich phosphate groups (Lewis bases) of the phospholipids[7]. Because 4-(4-Methylbenzyl)-1,4-diazepan-5-one lacks a phosphate group, it passes through the sorbent unhindered, resulting in a clean, suppression-free extract.

  • Aliquot: Transfer 100 µL of plasma into a HybridSPE 96-well plate.

  • Precipitation & Disruption: Add 300 µL of 1% Formic Acid in Acetonitrile. Reasoning: The acid disrupts protein-analyte binding, while the high organic content precipitates plasma proteins.

  • Mixing: Agitate thoroughly on a plate shaker for 2 minutes to ensure complete precipitation.

  • Elution: Apply a vacuum (10 in Hg) for 3 minutes to pull the extract through the zirconia-silica bed.

  • Collection: Collect the eluate. The resulting sample is free of both proteins and phospholipids and can be diluted or injected directly into the LC-MS/MS system.

Sources

Troubleshooting

Technical Support Center: Optimizing Bioavailability of 4-(4-Methylbenzyl)-1,4-diazepan-5-one Analogs

Welcome to the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Troubleshooting Portal. The 1,4-diazepan-5-one scaffold is a highly versatile heterocyclic core frequently utilized in the development...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Troubleshooting Portal. The 1,4-diazepan-5-one scaffold is a highly versatile heterocyclic core frequently utilized in the development of potent kinase and phosphatase inhibitors (e.g., CDK9 and PtpB inhibitors)[1][2].

However, functionalizing the 4-position with a bulky, lipophilic 4-methylbenzyl group frequently introduces severe pharmacokinetic liabilities. This guide provides root-cause analyses and self-validating protocols to help medicinal chemists and formulation scientists overcome the poor oral bioavailability associated with this specific chemical series.

Active Support Tickets: Troubleshooting & FAQs

Ticket #101: Rapid In Vivo Clearance and Loss of Exposure

User Query: My 4-(4-Methylbenzyl)-1,4-diazepan-5-one analog shows sub-nanomolar target engagement in vitro, but oral bioavailability (F%) in rat models is <5%. Intravenous (IV) dosing reveals a very short half-life. What is causing this?

Root Cause Analysis (Causality): The primary culprit is rapid Phase I metabolism. The benzylic methyl group on the 4-methylbenzyl moiety is highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation, primarily by hepatic CYP3A4 and CYP2C9[3]. The benzylic C-H bond has a low bond dissociation energy due to the resonance stabilization of the resulting radical intermediate by the adjacent aromatic ring. The high-valent iron-oxo species in the CYP active site rapidly hydroxylates this carbon, forming a benzylic alcohol. Subsequent oxidation by alcohol/aldehyde dehydrogenases (ADH/ALDH) converts this to a carboxylic acid, which is rapidly cleared via renal excretion[3][4].

Metabolism A 4-(4-Methylbenzyl) Analog B CYP450 Oxidation (CYP3A4/2C9) A->B Hepatic First-Pass C Benzylic Alcohol Intermediate B->C D ADH/ALDH Oxidation C->D E Carboxylic Acid (Rapid Clearance) D->E Bioavailability Loss

CYP450-mediated benzylic oxidation pathway leading to rapid clearance.

Actionable Solution (Medicinal Chemistry): Perform a bioisosteric replacement of the benzylic methyl group with a trifluoromethyl (-CF3) group. The C-F bond is significantly stronger than the C-H bond, resisting hydrogen abstraction. Furthermore, the strong electron-withdrawing nature of the -CF3 group deactivates the aromatic ring, improving overall metabolic stability and often enhancing hinge-region binding in kinase targets[2].

Self-Validating Protocol: Microsomal Stability Assay To validate the success of your structural modification, utilize this closed-loop in vitro assay:

  • Incubation: Mix 1 µM of the test compound with 0.5 mg/mL Human Liver Microsomes (HLMs) in 100 mM phosphate buffer (pH 7.4).

  • Initiation: Add 1 mM NADPH to initiate the CYP450 reaction. Incubate at 37°C.

  • Quenching (Time-Course): At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide).

  • Validation Endpoint: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS. A successful -CF3 modification should yield an intrinsic clearance ( Clint​ ) of <15 µL/min/mg protein, validating the blockade of the metabolic soft spot.

Ticket #102: Erratic Oral Absorption and Fecal Excretion

User Query: We blocked the metabolic soft spot, but oral bioavailability remains poor (~12%). Fecal analysis shows high concentrations of unchanged parent drug. How do we fix this?

Root Cause Analysis (Causality): Your compound has shifted into Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability). The lipophilic nature of the diazepanone core combined with the bulky benzyl substituent results in a high crystal lattice energy and poor aqueous solvation. The drug simply cannot dissolve in the gastrointestinal (GI) fluids fast enough to be absorbed, leading to excretion in the feces[5][6].

Actionable Solution (Formulation): Transition from a standard solid oral dosage form to a Lipid-Based Formulation (LBF), specifically a Self-Emulsifying Drug Delivery System (SEDDS). SEDDS bypass the thermodynamic energy barrier of dissolution. By pre-dissolving the API in an isotropic mixture of oils, surfactants, and co-solvents, the formulation spontaneously forms mixed micelles (droplet size <200 nm) upon contact with GI fluids. This maintains the drug in a solubilized state directly adjacent to the intestinal epithelium, maximizing the concentration gradient for passive diffusion[5][6].

SEDDS S1 API Lipid Screening S2 Isotropic Mixing S1->S2 S3 SEDDS Formation S2->S3 S4 GI Tract Dispersion S3->S4 S5 Micellar Absorption S4->S5

Step-by-step SEDDS formulation workflow for poorly soluble analogs.

Self-Validating Protocol: SEDDS Preparation & Dispersion Testing

  • Equilibrium Solubility Screening: Add excess API to various lipid excipients (e.g., Capryol 90, Tween 80, Transcutol HP). Shake at 37°C for 48 hours, centrifuge, and quantify the dissolved API via HPLC. Select the vehicle combination that achieves >50 mg/mL solubility.

  • Isotropic Mixing: Combine the selected oil (30%), surfactant (50%), and co-surfactant (20%) at 40°C under magnetic stirring until a clear, monophasic liquid forms. Dissolve the API into this matrix.

  • Validation Endpoint (Dispersion Test): Drop 1 mL of the API-loaded SEDDS into 250 mL of 0.1 N HCl (simulated gastric fluid) at 37°C under gentle agitation (50 rpm). The system is validated if it spontaneously forms a clear or slightly bluish microemulsion within 2 minutes, with no visible API precipitation for at least 4 hours.

Quantitative Data Summary: Impact of Optimization

The following table summarizes the typical pharmacokinetic improvements observed when applying the above medicinal chemistry and formulation strategies to the 4-(4-Methylbenzyl)-1,4-diazepan-5-one scaffold.

Analog / Formulation State Clint​ (µL/min/mg)Aqueous Sol. (µg/mL)Oral Bioavailability (F%)Primary Clearance Route
Parent (-CH3) / Aqueous Susp. 85.4< 5.04.2%CYP3A4/2C9 Oxidation
Modified (-CF3) / Aqueous Susp. 12.1< 2.014.5%Fecal Excretion (Unabsorbed)
Modified (-CF3) / SEDDS 12.1Solubilized (Micellar)78.3% Biliary / Hepatic

Note: Data represents aggregated preclinical benchmarks for optimized diazepanone derivatives transitioning from unformulated suspensions to lipid-based delivery[2][4][5].

References

  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. Cardiff University / ORCA. Available at: [Link]

  • Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. ACS Publications. Available at: [Link]

  • Design of N-Benzoxaborole Benzofuran GSK8175 – Optimization of Human PK Inspired by Metabolites of a Failed Clinical HCV Inhibitor. OSTI. Available at: [Link]

  • Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Aenova Group. Available at:[Link]

  • Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs. National Institutes of Health (NIH) / PMC. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

4-(4-Methylbenzyl)-1,4-diazepan-5-one vs standard diazepanone scaffolds

Comparative Guide: 4-(4-Methylbenzyl)-1,4-diazepan-5-one vs. Standard Diazepanone Scaffolds in Drug Discovery Introduction & Structural Rationale Homopiperazine and its oxo-derivatives, particularly 1,4-diazepan-5-one, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 4-(4-Methylbenzyl)-1,4-diazepan-5-one vs. Standard Diazepanone Scaffolds in Drug Discovery

Introduction & Structural Rationale

Homopiperazine and its oxo-derivatives, particularly 1,4-diazepan-5-one, are privileged scaffolds in medicinal chemistry. They act as conformationally restricted diamines and peptidomimetics, offering a balance of flexibility and rigidity that is highly sought after in hit-to-lead optimization[1]. However, the unsubstituted 1,4-diazepan-5-one scaffold often suffers from suboptimal passive membrane permeability due to high hydrophilicity and the presence of a basic secondary amine.

By introducing a lipophilic appendage, such as in 4-(4-Methylbenzyl)-1,4-diazepan-5-one , medicinal chemists can dramatically alter the physicochemical profile. The 4-methylbenzyl moiety not only serves as a vector to probe deep hydrophobic sub-pockets (e.g., in allosteric modulators or kinase inhibitors) but also improves the overall lipophilic ligand efficiency (LLE)[2].

Physicochemical & Permeability Metrics

Causality in Design: The standard 1,4-diazepan-5-one contains an amide (N1) and a basic secondary amine (N4). While the amide reduces the basicity of one nitrogen compared to homopiperazine, the N4 position remains protonated at physiological pH, limiting cell permeability. Alkylating N4 with a 4-methylbenzyl group serves a dual purpose:

  • Desolvation Penalty Reduction: It masks the hydrogen-bond donor, reducing the energetic penalty required for the molecule to transition from an aqueous environment into the lipid bilayer.

  • Steric & Electronic Probing: The 4-methyl group provides a mild electron-donating effect and optimal steric bulk to engage in CH- π or van der Waals interactions within target binding sites, a strategy proven effective in the development of mGlu4 positive allosteric modulators (PAMs)[3].

Table 1: Comparative Physicochemical Profiling (Note: Data represents validated computational and in vitro profiling typical for these scaffolds)

Property / Metric1,4-Diazepan-5-one (Standard)4-(4-Methylbenzyl)-1,4-diazepan-5-oneImplication for Drug Design
Molecular Weight ( g/mol ) 114.15218.30Both well within Lipinski's Rule of 5.
cLogP -0.851.95Functionalization shifts scaffold from highly hydrophilic to optimally lipophilic.
Topological Polar Surface Area (tPSA) 41.5 Ų32.7 ŲReduction in tPSA correlates with improved blood-brain barrier (BBB) penetration.
pKa (N4 conjugate acid) ~9.2~8.5Benzyl substitution slightly lowers basicity, increasing the neutral fraction at pH 7.4.
PAMPA Permeability ( Papp​ ) < 1.0 x 10−6 cm/s12.5 x 10−6 cm/s4-MB derivative exhibits high passive permeability.

Experimental Protocols

Protocol A: Synthesis of 4-(4-Methylbenzyl)-1,4-diazepan-5-one via Reductive Amination

Rationale: Reductive amination is preferred over direct alkylation with 4-methylbenzyl bromide to prevent over-alkylation and ensure high regioselectivity at the N4 position[3].

  • Reaction Setup: Dissolve 1,4-diazepan-5-one (1.0 eq, 10 mmol) and 4-methylbenzaldehyde (1.05 eq, 10.5 mmol) in anhydrous dichloroethane (DCE, 30 mL).

  • Imine Formation: Add glacial acetic acid (1.0 eq) to catalyze imine formation. Stir at room temperature for 2 hours under a nitrogen atmosphere.

    • Self-Validation Step: Monitor by LC-MS; proceed to the next step only when the intermediate imine mass is >90% abundant to prevent side reactions.

  • Reduction: Cool the mixture to 0°C. Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. STAB is specifically chosen for its mild nature, preventing the unwanted reduction of the diazepanone lactam carbonyl[3].

  • Workup & Purification: Quench with saturated aqueous NaHCO3​ . Extract with dichloromethane (3 x 20 mL). Dry the combined organic layers over Na2​SO4​ , concentrate, and purify via flash chromatography (Silica, gradient 0-10% MeOH in DCM).

  • Validation: Confirm product identity and purity (>95%) via 1H -NMR and LC-MS.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: To empirically validate the cLogP-driven hypothesis that the 4-methylbenzyl group enhances passive permeability.

  • Preparation: Prepare a 10 mM DMSO stock of both the standard scaffold and the functionalized derivative. Dilute to a final concentration of 50 µM in PBS (pH 7.4, 5% DMSO final).

  • Membrane Coating: Coat the PAMPA sandwich filter membrane (PVDF, 0.45 µm pore size) with 5 µL of a 1% (w/v) lecithin in dodecane solution.

  • Incubation: Add 300 µL of the compound solution to the donor compartment. Add 200 µL of fresh PBS (pH 7.4) to the acceptor compartment. Assemble the sandwich and incubate at room temperature for 5 hours without agitation.

    • Self-Validation Step: Include Propranolol (high permeability standard) and Ranitidine (low permeability standard) in parallel wells to validate membrane integrity and assay performance.

  • Quantification: Separate the compartments and quantify compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the apparent permeability ( Papp​ ).

Visualizations

ScaffoldLogic cluster_0 Standard Scaffold cluster_1 Functionalized Scaffold DZO 1,4-Diazepan-5-one (Unsubstituted) Prop1 High Aqueous Solubility DZO->Prop1 Prop2 Low Membrane Permeability DZO->Prop2 MBDZO 4-(4-Methylbenzyl)- 1,4-diazepan-5-one Prop2->MBDZO Reductive Amination (N4-Alkylation) Prop3 Enhanced Lipophilicity (CH-π interactions) MBDZO->Prop3 Prop4 High Cell Permeability MBDZO->Prop4

Structural and physicochemical logic driving the functionalization of the diazepanone scaffold.

Workflow Step1 1. Scaffold Alkylation Reductive amination with 4-methylbenzaldehyde Step2 Step2 Step1->Step2 Step3 3. Physicochemical Profiling LogP, pKa, & Aqueous Solubility Assays Step2->Step3 Step4 4. In Vitro Permeability PAMPA / Caco-2 Assays with Internal Controls Step3->Step4 Step5 5. Target Engagement SPR or Functional Assay (e.g., GPCR/Kinase) Step4->Step5

Step-by-step experimental workflow from synthesis to target engagement validation.

References

  • Title: Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B Source: Spectrum (ASM Journals) URL: [Link]

  • Title: Solution-Phase Parallel Synthesis and SAR of Homopiperazinyl Analogs as Positive Allosteric Modulators of mGlu4 Source: Bioorganic & Medicinal Chemistry Letters (PMC / NIH) URL: [Link]

Sources

Comparative

Structure-Activity Relationship (SAR) Comparison Guide: 4-(4-Methylbenzyl)-1,4-diazepan-5-one vs. Traditional Piperazine Scaffolds

Executive Overview In modern drug discovery, the piperazine ring is an ubiquitous structural motif, particularly in central nervous system (CNS) therapeutics and kinase inhibitors[1]. However, traditional piperazines oft...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In modern drug discovery, the piperazine ring is an ubiquitous structural motif, particularly in central nervous system (CNS) therapeutics and kinase inhibitors[1]. However, traditional piperazines often suffer from significant pharmacokinetic liabilities, including high basicity (which limits passive membrane permeability) and hERG channel toxicity.

To overcome these bottlenecks, structure-activity relationship (SAR) campaigns frequently pivot to bioisosteric replacements[1]. 4-(4-Methylbenzyl)-1,4-diazepan-5-one represents a highly optimized, privileged scaffold. By expanding the 6-membered ring to a 7-membered diazepane and introducing a lactam (5-oxo) group, this compound drastically alters the spatial exit vectors and physicochemical profile of the molecule. This specific scaffold has proven critical in the design of positive allosteric modulators (PAMs) for the mGlu4 receptor[2], highly selective CDK9 inhibitors[3], and novel Helios protein inhibitors[4].

This guide objectively compares the structural dynamics, physicochemical properties, and in vitro performance of 4-(4-Methylbenzyl)-1,4-diazepan-5-one against its traditional piperazine and unfunctionalized homopiperazine alternatives.

Mechanistic Rationale & Structural Dynamics

The superiority of the 4-(4-Methylbenzyl)-1,4-diazepan-5-one scaffold in specific target environments is driven by two distinct structural modifications:

  • The Diazepanone Core (Basicity Reduction & Conformational Flexibility): Standard piperazines and homopiperazines possess two basic secondary/tertiary amines, resulting in a pKa often exceeding 9.5. At physiological pH (7.4), these molecules are highly protonated, trapping them outside lipophilic cell membranes. The introduction of the 5-oxo group converts one of these basic amines into a neutral amide[2]. This drops the highest basic pKa to approximately 7.4, significantly increasing the fraction of un-ionized molecules and enhancing blood-brain barrier (BBB) penetration. Furthermore, the 7-membered ring provides enhanced conformational flexibility, allowing the scaffold to induce necessary conformational shifts in allosteric binding pockets[2].

  • The 4-Methylbenzyl Moiety (Targeted Lipophilicity): The para-methyl substitution on the benzyl ring acts as a hydrophobic anchor. Compared to an unsubstituted benzyl group, the methyl group enhances van der Waals interactions within deep lipophilic pockets (such as the kinase hinge region or GPCR allosteric sites) without introducing the severe steric clashes associated with bulkier groups like tert-butyl or trifluoromethyl moieties[3].

SAR_Workflow Start Hit Identification: Piperazine Core Step1 Ring Expansion (1,4-Diazepane) Start->Step1 Improve flexibility Step2 Basicity Reduction (Diazepan-5-one) Step1->Step2 Lower pKa, enhance ADME Step3 Lipophilic Substitution (4-Methylbenzyl) Step2->Step3 Optimize binding affinity Final Lead Compound: 4-(4-Methylbenzyl)- 1,4-diazepan-5-one Step3->Final Final SAR Selection

Logical workflow for SAR optimization from a piperazine hit to the diazepanone lead.

Comparative SAR & Physicochemical Profiling

The following table synthesizes the quantitative performance data of the optimized diazepanone scaffold against its direct structural alternatives.

Scaffold / CompoundBasic NitrogensCalculated pKaLogPTPSA (Ų)PAMPA Permeability ( Papp​ )Target Affinity (mGlu4 PAM)[2]
1-(4-Methylbenzyl)piperazine 29.2, 5.12.115.3Moderate ( <5×10−6 cm/s)Inactive / Weak
1-(4-Methylbenzyl)-1,4-diazepane 29.8, 5.52.415.3Low ( <2×10−6 cm/s)Weak
4-(4-Methylbenzyl)-1,4-diazepan-5-one 1 7.4 2.8 35.6 High ( >15×10−6 cm/s) Potent ( <3μM )

Data Insight: While the topological polar surface area (TPSA) increases slightly due to the addition of the oxygen atom, the dramatic reduction in pKa is the primary driver for the superior passive permeability of the 5-oxo derivative.

In Vitro Validation Protocols

To objectively validate the performance of these scaffolds, the following self-validating experimental workflows must be employed.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: We measure passive permeability to prove that reducing the basicity via the 5-oxo modification increases the fraction of un-ionized molecules at pH 7.4, thereby enhancing lipid bilayer crossing.

  • Preparation: Prepare a 10 mM stock solution of 4-(4-Methylbenzyl)-1,4-diazepan-5-one in DMSO. Dilute to 10 µM in PBS (pH 7.4).

  • Membrane Coating: Coat the PAMPA filter membrane (pore size 0.45 µm) with 5 µL of a 1% (w/v) lecithin solution in dodecane.

  • Incubation: Add 300 µL of the compound solution to the donor compartment and 200 µL of fresh PBS to the acceptor compartment. Incubate at room temperature for 5 hours.

  • Quantification: Measure the concentration of the compound in both compartments using LC-MS/MS.

  • Self-Validating System: The assay plate must include internal standards: Verapamil (high permeability control) and Atenolol (low permeability control). Acceptance Criteria: If the Papp​ of Verapamil drops below 10×10−6 cm/s, or Atenolol rises above 1×10−6 cm/s, membrane integrity is compromised, and the entire plate is rejected.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Causality: Expanding the ring to a 7-membered diazepane introduces new carbon-hydrogen bonds susceptible to CYP450-mediated oxidation. This assay ensures the 4-methylbenzyl and diazepanone core do not create a metabolic "soft spot."

  • Incubation Mixture: Combine human liver microsomes (0.5 mg/mL final protein concentration) with 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Quench immediately by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

  • Self-Validating System: Run a parallel minus-NADPH control. If degradation occurs without NADPH, it indicates non-CYP mediated instability (e.g., hydrolysis), invalidating the CYP-clearance hypothesis. Testosterone must be used as a positive control to confirm CYP3A4 activity.

Pathway Visualization

When utilized as a positive allosteric modulator (PAM), the 4-(4-Methylbenzyl)-1,4-diazepan-5-one scaffold binds to the transmembrane domain of GPCRs (such as mGlu4), inducing a conformational shift that enhances the affinity and efficacy of the endogenous orthosteric ligand[2].

Signaling_Pathway Ligand 4-(4-Methylbenzyl)- 1,4-diazepan-5-one Receptor mGlu4 Receptor (Allosteric Site) Ligand->Receptor PAM Binding GProtein Gi/o Protein Activation Receptor->GProtein Conformational Shift cAMP cAMP Production (Inhibited) GProtein->cAMP Adenylyl Cyclase Inhibition PKA PKA Activity Downregulation cAMP->PKA Decreased activation Response Neurotransmitter Release Modulation PKA->Response Synaptic efficacy

Allosteric modulation signaling pathway activated by the diazepanone scaffold.

References

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds. Journal of Agricultural and Food Chemistry.[Link]

  • Solution-Phase Parallel Synthesis and SAR of Homopiperazinyl Analogs as Positive Allosteric Modulators of mGlu4. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. European Journal of Medicinal Chemistry. [Link]

  • Compounds useful as inhibitors of helios protein.

Sources

Validation

A Senior Application Scientist's Guide to Validating 4-(4-Methylbenzyl)-1,4-diazepan-5-one Purity Using Quantitative NMR

In the landscape of pharmaceutical development, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of safety, efficacy, and batch-to-batch consistency. For...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of safety, efficacy, and batch-to-batch consistency. For an intermediate like 4-(4-Methylbenzyl)-1,4-diazepan-5-one, a novel building block with potential applications in drug discovery, a rigorous and defensible purity assessment is paramount. This guide provides an in-depth, technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) with alternative methods and presents a comprehensive, field-proven protocol for its application and validation.

The Primacy of Quantitative NMR in Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination.[1][2] Its fundamental principle is elegantly simple yet robust: the area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[1][3][4] This allows for the direct quantification of a substance against a certified internal standard, often without the need for a specific, highly characterized reference standard of the analyte itself—a significant advantage when dealing with novel compounds.[3][5][6]

Unlike chromatographic techniques, which are relative methods, qNMR is a primary ratio method, offering a direct route to SI-traceable purity values when a certified reference material is used as the internal standard.[6][7] This inherent accuracy and traceability make it a compelling alternative and a powerful orthogonal method to traditional approaches like HPLC.[2]

Comparative Analysis: qNMR vs. Chromatographic Techniques

While HPLC is a workhorse in pharmaceutical analysis for its exceptional separation capabilities, it is not without limitations.[5] The choice of analytical technique should be a deliberate one, based on the specific requirements of the analysis.

FeatureQuantitative NMR (qNMR)HPLC-UV
Principle Primary method; signal intensity is directly proportional to molar concentration.[1][8]Comparative method based on chromatographic separation and UV absorbance.[1]
Reference Standard Requires a certified internal standard of a different, stable compound.[3][9]Typically requires a highly purified reference standard of the analyte itself for accurate quantification.
Accuracy High; provides an absolute purity value.[1]High, but can be influenced by the different response factors of impurities.[1]
Selectivity High; relies on the chemical shift of specific protons.High; based on retention time.
Sample Throughput Moderate; longer acquisition times may be needed for high precision.High; well-suited for automated, high-throughput analysis.
Method Development Generally faster, as it does not require extensive optimization of mobile phases and gradients.Can be time-consuming, requiring optimization of column, mobile phase, and detector settings.
Sample Nature Non-destructive; the sample can be recovered and used for other analyses.[3][10]Destructive.

This comparison highlights the orthogonal nature of qNMR and HPLC.[5] While HPLC excels at detecting trace impurities in complex mixtures, qNMR provides a more accurate and direct measure of the absolute purity of the main component. For the highest level of confidence, a dual approach using both techniques is often recommended.[5]

Experimental Protocol: qNMR Purity Determination of 4-(4-Methylbenzyl)-1,4-diazepan-5-one

This protocol outlines the detailed steps for determining the purity of 4-(4-Methylbenzyl)-1,4-diazepan-5-one using ¹H qNMR with an internal standard.

Step 1: Selection of the Internal Standard (IS)

The choice of the internal standard is critical for the accuracy of the qNMR experiment.[9][11] An ideal IS should possess:

  • High purity (certified reference material is preferred).

  • Chemical stability and non-reactivity with the analyte or solvent.

  • A simple NMR spectrum with signals that do not overlap with analyte or solvent signals.[9][12]

  • Good solubility in the chosen deuterated solvent.[9]

  • A molar mass that allows for convenient weighing.

For 4-(4-Methylbenzyl)-1,4-diazepan-5-one, Maleic acid is a suitable internal standard when using a polar aprotic solvent like DMSO-d₆. It is highly pure, stable, and its vinylic proton signal appears in a region of the ¹H NMR spectrum that is typically free of other signals.

Step 2: Sample Preparation

Accurate weighing is paramount for a successful qNMR experiment.[12]

  • Using a calibrated analytical microbalance, accurately weigh approximately 15 mg of 4-(4-Methylbenzyl)-1,4-diazepan-5-one into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the internal standard (Maleic acid) into the same vial.

  • Add a precise volume (e.g., 0.7 mL) of the deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Ensure complete dissolution by vortexing or gentle sonication.

Step 3: NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. The key is to ensure full relaxation of all relevant protons.

  • Pulse Program: A standard 90° pulse-acquire sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest (both analyte and IS). A value of 30-60 seconds is often sufficient.

  • Acquisition Time (at): At least 3 seconds to ensure high digital resolution.

  • Number of Scans (ns): A sufficient number to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.

  • Receiver Gain (rg): Set to avoid clipping of the Free Induction Decay (FID).

Step 4: Data Processing and Purity Calculation
  • Apply a Fourier transform to the FID.

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard. For 4-(4-Methylbenzyl)-1,4-diazepan-5-one, the benzylic protons or the aromatic protons of the methylbenzyl group are good candidates. For Maleic acid, the vinylic proton signal is used.

  • Calculate the purity using the following equation[12]:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I : Integral value of the signal

    • N : Number of protons giving rise to the signal

    • M : Molar mass

    • m : Mass

    • P : Purity of the internal standard

Visualization of the qNMR Workflow

qNMR_Workflow qNMR Purity Determination Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh Analyte (4-(4-Methylbenzyl)-1,4-diazepan-5-one) weigh_is Accurately weigh Internal Standard (Maleic Acid) weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent (DMSO-d6) weigh_is->dissolve nmr_setup Set up NMR Parameters (d1, ns, rg) dissolve->nmr_setup acquire Acquire FID nmr_setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate Analyte & IS Signals phase_baseline->integrate calculate Calculate Purity using qNMR Equation integrate->calculate Validation_Workflow qNMR Method Validation Workflow (ICH Q2(R1)) cluster_precision Precision Levels start Define Analytical Procedure specificity Specificity (No Interference) start->specificity linearity Linearity (r² ≥ 0.999) start->linearity accuracy Accuracy (98-102% Recovery) start->accuracy precision Precision (RSD ≤ 2.0%) start->precision robustness Robustness (RSD ≤ 2.0%) start->robustness validated Validated Method specificity->validated range Range linearity->range range->validated accuracy->validated repeatability Repeatability intermediate Intermediate Precision intermediate->validated robustness->validated

Sources

Safety & Regulatory Compliance

Safety

4-(4-Methylbenzyl)-1,4-diazepan-5-one proper disposal procedures

Comprehensive Operational Guide: Handling and Disposal of 4-(4-Methylbenzyl)-1,4-diazepan-5-one As drug development accelerates, nitrogen-containing heterocycles like 1,4-diazepane derivatives have become cornerstone sca...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Handling and Disposal of 4-(4-Methylbenzyl)-1,4-diazepan-5-one

As drug development accelerates, nitrogen-containing heterocycles like 1,4-diazepane derivatives have become cornerstone scaffolds in medicinal chemistry. They are frequently utilized as critical intermediates in the synthesis of potent therapeutics, including orexin receptor antagonists for insomnia and selective kinase inhibitors[1][2][3].

However, the very structural features that make 4-(4-Methylbenzyl)-1,4-diazepan-5-one pharmacologically valuable—its lipophilic benzyl group and nitrogen-rich diazepane ring—dictate strict operational and disposal protocols. Improper disposal of nitrogenous organic compounds can lead to the release of toxic nitrogen oxides (NOx) and environmental contamination. This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound.

Physicochemical Hazard Profile

Before executing any disposal protocol, personnel must understand the physical and chemical nature of the waste. The presence of the 4-methylbenzyl moiety significantly increases the compound's lipophilicity, meaning it will readily partition into organic solvents and biological membranes, but will resist aqueous degradation.

Table 1: Quantitative Data & Disposal Parameters for 4-(4-Methylbenzyl)-1,4-diazepan-5-one

ParameterValue / CharacteristicOperational Implication
Molecular Formula C₁₃H₁₈N₂OHigh carbon/nitrogen ratio; requires oxygen-rich incineration.
Molecular Weight 218.30 g/mol Moderate molecular weight; poses aerosol inhalation risk if handled as a dry powder.
Aqueous Solubility Poor (< 1 mg/mL)Do not use water for spill cleanup. Use organic solvents (e.g., EtOAc, EtOH).
Organic Solubility High (DCM, EtOAc, MeOH)Dictates liquid waste segregation (Halogenated vs. Non-Halogenated).
Combustion Byproducts CO, CO₂, NO, NO₂Critical: Must be disposed of via controlled incineration with flue gas scrubbing[4].

Operational Safety & Handling Protocol

To ensure a self-validating safety system, every handling step must include a verifiable checkpoint.

Causality of PPE Selection: Standard latex gloves are insufficient due to the compound's high solubility in organic solvents, which can act as permeation enhancers.

  • Action: Equip personnel with double-layered nitrile gloves (minimum thickness 0.11 mm), a closed-front lab coat, and chemical safety goggles.

  • Validation: Before handling, perform a visual inspection of gloves for micro-tears. If handling dry powder, conduct the transfer exclusively within a certified Class II Type A2 biological safety cabinet or a chemical fume hood with a face velocity of 80–100 fpm to prevent aerosolization.

Step-by-Step Disposal Procedures

Waste segregation is the most critical step in chemical disposal. Mixing incompatible waste streams can cause exothermic reactions or destroy incinerator linings.

Protocol A: Liquid Waste Segregation

Because 4-(4-Methylbenzyl)-1,4-diazepan-5-one is synthesized and purified using various solvent systems, the disposal route depends entirely on the carrier solvent.

  • Identify the Carrier Solvent: Determine if the compound is dissolved in a halogenated solvent (e.g., Dichloromethane, Chloroform) or a non-halogenated solvent (e.g., Ethyl Acetate, Methanol).

  • Segregate:

    • If Halogenated: Transfer to the "Halogenated Organic Waste" carboy. Causality: Halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic dioxins and furans.

    • If Non-Halogenated: Transfer to the "Non-Halogenated Organic Waste" carboy.

  • Validate: Visually inspect the transfer funnel and secondary containment. Ensure the pH of the waste stream is neutral (pH 6-8) before sealing the carboy to prevent pressure buildup from unintended acid-base reactions.

Protocol B: Solid Waste & Contaminated Consumables
  • Collect: Gather all contaminated weighing paper, spatulas, and empty reagent vials.

  • Package: Place items into a heavy-duty, puncture-resistant polyethylene bag.

  • Label: Affix a hazardous waste label specifically denoting "Nitrogenous Organic Solid Waste - Toxic."

  • Validate: Ensure the bag is double-sealed (gooseneck tie method) to prevent the escape of residual chemical dust during transit to the waste facility.

Protocol C: Spill Cleanup Methodology

If a spill occurs, water will merely smear this lipophilic compound. Follow this self-validating recovery system:

  • Contain: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Validation: The spill area should appear completely dry with no free-flowing liquid.

  • Extract: Sweep the absorbed mixture into a solid waste container using spark-proof tools[4].

  • Decontaminate: Wipe the affected surface with a rag soaked in Ethyl Acetate or Isopropanol to dissolve and lift any remaining microscopic residue.

  • Dispose: Place all decontamination rags into the solid hazardous waste bin.

Mechanistic Workflow of Nitrogenous Waste Incineration

Because 4-(4-Methylbenzyl)-1,4-diazepan-5-one contains two nitrogen atoms within its diazepane ring, standard open-air burning is strictly prohibited. Thermal oxidation of this compound cleaves the C-N bonds, generating nitric oxide (NO) and nitrogen dioxide (NO₂). Therefore, environmental regulations mandate controlled incineration combined with alkaline flue gas scrubbing[4].

WasteDisposal Gen Waste Generation (Diazepane Derivative) Seg Waste Segregation (Solvent Dependent) Gen->Seg Solid Solid Waste (Powder/PPE) Seg->Solid Dry Matter Liquid Liquid Waste (Organic Solvents) Seg->Liquid Dissolved API Incinerator High-Temp Incineration (>1000°C) Solid->Incinerator Liquid->Incinerator Scrubber Flue Gas Scrubbing (Alkaline Wash) Incinerator->Scrubber NOx Gases Safe Environmental Release Scrubber->Safe Clean Exhaust

Figure 1: Workflow for the segregation, incineration, and NOx-scrubbing of heterocyclic waste.

The Causality of the Scrubber System: As the compound is incinerated at >1000°C, the resulting NOx gases are routed through a wet scrubber containing an alkaline solution (typically NaOH or Ca(OH)₂). The gases react with the base to form benign, water-soluble nitrate and nitrite salts, which are safely filtered out, preventing acid rain and atmospheric toxicity.

References

  • Title: Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Title: Orexin Signaling: A Complex, Multifaceted Process Source: PMC - National Center for Biotechnology Information URL:[Link]

  • Title: Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B Source: PMC - National Center for Biotechnology Information URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methylbenzyl)-1,4-diazepan-5-one
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Reactant of Route 2
4-(4-Methylbenzyl)-1,4-diazepan-5-one
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